Esomeprazole potassium
Beschreibung
Contextualization of Proton Pump Inhibitors (PPIs)
Proton pump inhibitors are a class of medications that potently suppress the production of stomach acid. wikipedia.org They are widely utilized for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. clevelandclinic.org The mechanism of action for PPIs involves the irreversible blockage of the hydrogen/potassium adenosine (B11128) triphosphatase (H+/K+ ATPase) enzyme system, commonly referred to as the gastric proton pump. wikipedia.orgdrugbank.com This enzyme is the final step in the pathway of gastric acid secretion from the parietal cells of the stomach. clevelandclinicmeded.com By inhibiting this pump, PPIs effectively reduce the amount of acid released into the gastric lumen. drugbank.comnih.gov
The introduction of PPIs in the late 1980s marked a significant therapeutic advancement over previous treatments like H2-receptor antagonists and antacids due to their profound and prolonged acid suppression. wikipedia.orgjnmjournal.org While the plasma half-life of PPIs is relatively short, their therapeutic effect lasts much longer because they bind irreversibly to the proton pump. nih.govdrugbank.com The body must synthesize new enzyme pumps to restore acid secretion. wikipedia.org
Rationale for Esomeprazole (B1671258) as an S-Enantiomer
Esomeprazole is the S-enantiomer of omeprazole (B731), the first clinically used proton pump inhibitor. wikipedia.orgdenalirx.com Omeprazole is a racemic mixture, meaning it contains equal parts of two mirror-image molecules, the S- and R-enantiomers. denalirx.com The development of esomeprazole as a single isomer, a practice known as a "chiral switch," was driven by the desire for a more refined and potentially more effective medication. chiralpedia.com
The key difference between the enantiomers lies in how they are metabolized in the body. denalirx.com Esomeprazole (the S-isomer) is metabolized by the cytochrome P-450 system, primarily by the CYP2C19 and CYP3A4 isoenzymes. clevelandclinicmeded.com However, compared to the R-isomer, esomeprazole has a slower clearance from the body and lower first-pass metabolism. chiralpedia.com This leads to a higher and more predictable systemic availability of the active drug. chiralpedia.com Research has indicated that the S-isomer is more potent in preventing acid secretion than the R-isomer. chiralpedia.com By isolating the S-enantiomer, esomeprazole was designed to provide more consistent acid suppression compared to the racemic mixture of omeprazole. denalirx.compharmgkb.org
Significance of Esomeprazole Potassium in Drug Development and Research
The development of this compound holds considerable significance in the pharmaceutical field. It represents a refinement in drug therapy, moving from a racemic mixture to a single, more active enantiomer to improve pharmacokinetic and pharmacodynamic properties. chiralpedia.compharmgkb.org This approach has been a key strategy in "evergreening" drug patents, sparking some controversy, but also leading to therapeutic improvements. wikipedia.org
Research has demonstrated that esomeprazole provides better acid control and higher healing rates in erosive esophagitis compared to omeprazole and lansoprazole. pharmgkb.org The potassium salt form of esomeprazole is one of several salt forms developed, including magnesium and sodium salts. nih.govmedkoo.com The choice of a specific salt can influence factors such as stability, solubility, and bioavailability of the drug.
Ongoing research continues to explore the potential of esomeprazole and other PPIs. For instance, studies have investigated the use of esomeprazole in combination with antibiotics for the eradication of Helicobacter pylori, a bacterium linked to duodenal ulcers. pharmgkb.org Furthermore, research has delved into novel applications, with some in vitro studies suggesting that esomeprazole may induce autophagy and apoptosis in certain cancer cells. lktlabs.com The development of new formulations, such as controlled-release versions, aims to further enhance the bioavailability and therapeutic effect of esomeprazole. researchgate.net
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
161796-84-5 |
|---|---|
Molekularformel |
C17H18KN3O3S |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
potassium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 |
InChI-Schlüssel |
FOFFPEFVSRGLOZ-JIDHJSLPSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
Isomerische SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
Andere CAS-Nummern |
161796-84-5 |
Piktogramme |
Irritant |
Synonyme |
Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Chemical Derivatization
Advanced Synthetic Pathways for Esomeprazole (B1671258) Precursors
The synthesis of esomeprazole, the (S)-enantiomer of omeprazole (B731), is a focal point in medicinal chemistry due to its enhanced therapeutic profile. nih.gov The production of enantiomerically pure esomeprazole is primarily achieved through two main strategies: the resolution of racemic omeprazole and, more efficiently, the asymmetric synthesis from a prochiral sulfide (B99878) precursor. whiterose.ac.uk
Chiral Resolution Techniques
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. For omeprazole, this can be accomplished using techniques such as preparative chiral chromatography. researchgate.net High-performance liquid chromatography (HPLC) methods utilizing chiral stationary phases, like Chiralcel OD-H, have been developed for the enantioselective analysis and separation of omeprazole's (S)- and (R)-enantiomers. banglajol.info While effective, resolution techniques inherently result in a maximum theoretical yield of 50% for the desired enantiomer.
Enantioselective Oxidation Approaches
A more atom-economical approach is the enantioselective oxidation of the prochiral sulfide, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. This method aims to directly synthesize the desired (S)-sulfoxide. Three primary methods have been extensively researched and implemented: transition metal catalysis, bio-enzyme catalysis, and oxaziridine (B8769555) oxidation. e3s-conferences.orgresearchgate.net
Catalytic asymmetric oxidation using transition metal complexes is a widely employed strategy for synthesizing esomeprazole. e3s-conferences.org Chiral titanium complexes, in particular, have proven to be powerful catalysts for this transformation. researchgate.net A notable system, adapted from Sharpless asymmetric epoxidation, utilizes a titanium(IV) isopropoxide complex with a chiral ligand, such as diethyl tartrate (DET). e3s-conferences.org By using (S,S)-diethyl tartrate, water, and an oxidant like cumene (B47948) hydroperoxide (CHP), high yields and enantiomeric excess (ee) of over 99.5% can be achieved. e3s-conferences.org Other transition metals, such as iron, have also been used to catalyze this sulfoxidation with high yield and enantioselectivity. acs.org
Table 1: Examples of Transition Metal-Catalyzed Asymmetric Sulfoxidation
| Catalyst System | Chiral Ligand | Oxidant | Enantiomeric Excess (ee) |
| Titanium(IV) isopropoxide | (S,S)-Diethyl tartrate | Cumene hydroperoxide | >99.5% e3s-conferences.org |
| Iron salt | Chiral Schiff base | Hydrogen peroxide | 99.4% acs.org |
| Titanium complex | Hexa-aza-triphenolic macrocycle | Not specified | 99.6% figshare.com |
| Manganese porphyrin complex | Porphyrin | Not specified | 90% e3s-conferences.org |
Biocatalysis offers a green and highly selective alternative for the synthesis of esomeprazole. researchgate.net This method employs whole-cell microorganisms or isolated enzymes to catalyze the enantioselective oxidation of the sulfide precursor. nih.govresearchgate.net Engineered Baeyer-Villiger monooxygenases (BVMOs) have been developed that demonstrate high efficiency and enantioselectivity, achieving over 99% ee with minimal sulfone byproduct formation. scientificupdate.com Various microbial strains, including those from the genera Lysinibacillus and Rhodococcus, have been identified and optimized for this biotransformation, often resulting in high conversions and excellent enantiopurity. nih.govresearchgate.net
Table 2: Bio-Enzyme Catalysis for Esomeprazole Synthesis
| Biocatalyst | Substrate | Enantiomeric Excess (ee) |
| Engineered Baeyer-Villiger monooxygenase (BVMO) | Pyrmetazole | >99% scientificupdate.com |
| Lysinibacillus sp. B71 | Omeprazole sulfide | Enantiopure nih.gov |
| Rhodococcus rhodochrous mutant | Omeprazole sulfide | Not specified researchgate.net |
Chiral oxaziridines are effective reagents for the asymmetric oxidation of sulfides to sulfoxides. proquest.comwikipedia.org These three-membered heterocyclic compounds transfer an oxygen atom stereoselectively. wikipedia.org N-sulfonyloxaziridines, such as (1R)-(-)-10-camphorsulfonyloxaziridine, are commonly used for this purpose. thieme-connect.com While this method can achieve high yields and enantioselectivity, it is a stoichiometric process, which can be a disadvantage compared to catalytic methods. proquest.comthieme-connect.com However, the development of processes using catalytic amounts of a base like DBU can enhance both reactivity and enantioselectivity. acs.org
Synthesis of Esomeprazole Potassium Salt
The final step in the preparation of the titled compound is the formation of the potassium salt. This is typically achieved by reacting the esomeprazole free base with a potassium source in a suitable organic solvent. google.comgoogle.com
The esomeprazole free base is dissolved in a solvent, and a solution of a potassium source, such as potassium hydroxide (B78521) or potassium methoxide, is added. google.comgoogle.com The resulting this compound salt, being less soluble, precipitates from the solution. The solid is then isolated by filtration, washed, and dried to yield the final product. googleapis.com The process can be controlled to produce different polymorphic forms of this compound. google.com
A Detailed Examination of this compound: Synthesis, Purity, and Derivatization
Esomeprazole, the (S)-enantiomer of omeprazole, is a significant member of the proton pump inhibitor class of pharmaceuticals, which functions by reducing gastric acid production. nih.gov The synthesis and purification of its potassium salt, this compound, involves a stereospecific chemical process that requires precise control over reaction conditions to ensure high yield and purity. This article delves into the specific synthetic methodologies, impurity control, and subsequent chemical derivatization of this compound.
The primary synthesis of esomeprazole involves an asymmetric oxidation of a prochiral sulfide precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, also known as pyrmetazole. rsc.orggoogleapis.com This key step establishes the required (S)-stereochemistry of the final molecule.
The enantioselective oxidation is typically achieved using a chiral titanium complex. This complex is often prepared from D-(-)-diethyl tartrate and titanium(IV) isopropoxide. google.comepo.org The reaction is carried out in an organic solvent, with toluene (B28343) being a common choice. googleapis.comgoogle.com
The oxidation of the sulfide to the sulfoxide (B87167) is then performed using an oxidizing agent, such as cumene hydroperoxide. googleapis.comepo.org The reaction temperature is a critical parameter, with the formation of the chiral titanium complex occurring at ambient temperatures (e.g., 25-30°C), while the subsequent oxidation step may be conducted at elevated temperatures (e.g., 70-75°C). epo.org
Following the asymmetric oxidation to form esomeprazole, the product is converted to its potassium salt. This is accomplished by reacting the esomeprazole base with a potassium source. Common reagents for this step include methanolic potassium hydroxide, ethanolic potassium hydroxide, or methanolic potassium methoxide. google.comepo.org
A summary of typical reagents and conditions is presented below:
| Reaction Step | Reagents | Typical Solvents | Temperature Range (°C) |
| Chiral Catalyst Formation | D-(-)-diethyl tartrate, Titanium(IV) isopropoxide, Diisopropylethylamine | Toluene | 20 - 70 |
| Asymmetric Oxidation | Cumene hydroperoxide | Toluene | 25 - 75 |
| Potassium Salt Formation | Methanolic potassium hydroxide or Methanolic potassium methoxide | Methanol (B129727), Toluene | 10 - 30 |
Process chemists work to optimize the synthetic route to maximize both the yield and the chemical purity of the final this compound. Optimization strategies often focus on the asymmetric oxidation step, as it is crucial for both the chemical conversion and the enantiomeric purity. rsc.org
Key optimization parameters include the precise molar ratios of the catalyst components (titanium isopropoxide and diethyl tartrate), the amount of oxidizing agent, and the reaction temperature and time. For instance, a process might aim for a reproducible yield of over 70%. rsc.org Purification of the crude product is essential for achieving high purity. One documented method involves dissolving the crude this compound in acetone (B3395972) and then displacing the solvent with methanol to precipitate the pure potassium salt. This process has been shown to yield a product with 99.0% purity. google.com Another purification technique involves refluxing the crude salt in methanol, followed by cooling to induce crystallization, which can result in a final product with a sulfone impurity level as low as 0.05%. googleapis.com
Controlling impurities is a critical aspect of manufacturing any active pharmaceutical ingredient to ensure its quality and safety. researchgate.netchemicalpapers.com The synthesis of this compound is monitored for several process-related impurities.
The most significant process-related impurity in the synthesis of esomeprazole is the corresponding sulfone compound. google.comscientificupdate.com This impurity is formed by the over-oxidation of the prochiral sulfide, where the sulfur atom is oxidized to a sulfone (-SO₂-) instead of the desired sulfoxide (-SO-). Other potential impurities include any unreacted starting material (pyrmetazole) and omeprazole N-oxide. google.com The structures of these impurities must be well-characterized to develop effective control methods. semanticscholar.org
| Impurity Name | Chemical Structure | Origin |
| Sulfone Impurity | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | Over-oxidation of the sulfide precursor |
| Omeprazole N-oxide | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | Oxidation of the pyridine (B92270) nitrogen |
| Pyrmetazole (Unreacted Sulfide) | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | Incomplete oxidation reaction |
Minimizing the formation of the sulfone impurity requires careful control over the oxidation step. This includes the slow addition of the oxidizing agent (cumene hydroperoxide) and maintaining the optimal reaction temperature to favor the formation of the sulfoxide over the sulfone. googleapis.com
Biocatalytic methods have also been explored to improve the synthesis and reduce impurities. An enzymatic oxidation using an engineered Bayer-Villager monooxygenase has been developed, which demonstrated the ability to produce esomeprazole with over 99% enantiomeric excess and a sulfone impurity level of only 0.1%. scientificupdate.com
Post-synthesis purification is also a key strategy. Recrystallization of the this compound salt from solvents like methanol is an effective way to remove residual impurities, including the sulfone compound. googleapis.com
While this compound is a key intermediate, other salt forms, particularly magnesium and sodium, are commonly used in final pharmaceutical formulations. nih.govepo.org
This compound is known to be hygroscopic, which can make its isolation, handling, and storage difficult on an industrial scale. googleapis.com To circumvent these challenges, processes have been developed where the potassium salt is converted directly to another salt, such as esomeprazole magnesium, without being isolated from the reaction mixture. This is known as an in-situ conversion. googleapis.com
Conversion of this compound to Other Salts (e.g., Sodium, Magnesium)
Impact on Purity and Polymorphic Form of Downstream Products
The synthetic methodology and subsequent chemical derivatization into this compound are pivotal in defining the purity profile and the solid-state properties, specifically the polymorphic form, of the final active pharmaceutical ingredient (API). The control of these attributes is critical for the quality, stability, and therapeutic efficacy of the drug product.
Influence of Synthetic Route on Purity
The choice of the synthetic route to obtain the esomeprazole molecule has a direct and significant impact on the impurity profile of the resulting this compound. The primary methods for synthesizing esomeprazole are asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: This approach involves the enantioselective oxidation of a prochiral sulfide precursor. Common methods include:
Transition Metal Catalysis: Titanium-based complexes with chiral ligands, such as diethyl tartrate, are widely used. scientificupdate.comresearchgate.net However, this method can lead to the formation of impurities, most notably the over-oxidized sulfone byproduct. scientificupdate.com The reaction conditions, including the presence of water, must be meticulously controlled to minimize the formation of this impurity and to achieve high enantioselectivity. researchgate.net
Biocatalytic Oxidation: The use of engineered enzymes, such as Baeyer-Villiger monooxygenase (BVMO), offers a greener alternative. scientificupdate.com This method can achieve high enantiomeric excess (>99%) and a low level of sulfone impurity (around 0.1%). scientificupdate.com The enzymatic route also avoids the use of heavy metals, which can be a source of inorganic impurities.
Chiral Resolution: This method involves separating the S-enantiomer (esomeprazole) from a racemic mixture of omeprazole. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer. While effective, this method can sometimes be less efficient and may introduce impurities related to the resolving agent or the additional reaction steps.
The purification of crude esomeprazole is often facilitated by its conversion to the potassium salt. google.com this compound is a well-crystalline solid, which allows for effective purification through recrystallization. google.comepo.org This process is efficient in removing both organic and inorganic impurities, including the unwanted R-enantiomer and byproducts from the oxidation step. indexcopernicus.com For instance, crude this compound can be purified by recrystallization from a solvent mixture like acetone and methanol to significantly reduce the levels of impurities such as the corresponding sulfone. epo.orggoogleapis.com
A key advantage of forming the potassium salt is the ability to achieve a high degree of chemical purity. Processes have been developed to produce this compound with a purity of 99.0% or even greater than 99.8%. google.com
Control of Polymorphic Form
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. These different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. The control of polymorphism is a critical aspect of pharmaceutical manufacturing. For this compound, several polymorphic forms have been identified, and their formation is highly dependent on the conditions of crystallization.
The process of chemical derivatization of esomeprazole into its potassium salt, followed by crystallization, is the definitive step in controlling the polymorphic form. Key factors influencing the resulting polymorph include:
Solvent System: The choice of solvent or solvent mixture for crystallization is paramount. For example, a specific polymorphic form of this compound, designated as Form C, has been identified as an ethanol (B145695) solvate. google.com Its preparation involves dissolving this compound in a polar aprotic solvent like acetone, concentrating the solution, and then stirring the residue in ethanol. google.com The use of different solvents, such as dichloromethane (B109758), can lead to the formation of other polymorphic forms, like Form X. google.com
Potassium Source: The source of potassium used in the salt formation can also play a role. Common sources include methanolic potassium hydroxide, ethanolic potassium hydroxide, or methanolic potassium methoxide. google.com
Temperature and Cooling Rate: The temperature at which crystallization is carried out and the rate of cooling can influence the nucleation and growth of a specific polymorph. sdkx.net
Stirring and Drying Conditions: The agitation during crystallization and the conditions for drying the isolated solid (temperature and pressure) can also affect the final polymorphic form and its stability. google.com
Characterization of Polymorphic Forms:
Different polymorphic forms of this compound are characterized by various analytical techniques, including:
X-Ray Powder Diffraction (XRPD): This is the primary technique used to identify and differentiate between crystalline forms based on their unique diffraction patterns.
Differential Scanning Calorimetry (DSC): This method measures the thermal properties of the solid, such as melting point and phase transitions, which are characteristic of a specific polymorph. For example, Form C of this compound exhibits a significant exothermic peak at approximately 112.71 °C and an endothermic peak at 206.99 °C. google.com
Infrared (IR) Spectroscopy: IR spectroscopy can also be used to distinguish between polymorphs based on differences in their vibrational spectra. google.com
The table below summarizes the impact of different crystallization parameters on the polymorphic form of this compound.
| Parameter | Influence on Polymorphic Form | Example |
|---|---|---|
| Crystallization Solvent | Highly influential; can lead to the formation of solvates. | Ethanol as a second solvent in the crystallization process results in the formation of the ethanol solvate, Form C. google.com |
| Potassium Source | Can affect the reaction kinetics and impurity profile, indirectly influencing crystallization. | Methanolic potassium hydroxide is a commonly used source for the preparation of this compound. google.com |
| Temperature | Affects solubility and nucleation, thereby controlling the formation of specific polymorphs. | Crystallization of Form C is typically carried out by cooling the solution to 0-5 °C. google.com |
Crystalline Forms and Polymorphism of Esomeprazole Potassium
Polymorphic Manifestations of Esomeprazole (B1671258) Potassium
Esomeprazole potassium can exist in various solid-state forms, including distinct crystalline polymorphs, as well as solvated and hydrated forms. These different forms arise from variations in the arrangement of the molecules in the crystal lattice.
Several polymorphic forms of this compound have been identified and characterized in scientific literature and patent documents. One notable example is designated as Form C. google.comgoogle.com This crystalline form is specifically identified as a stable polymorph with distinct physical characteristics. google.com
In addition to anhydrous polymorphs, this compound can also form solvates and hydrates. A solvate is a crystalline solid in which molecules of a solvent are incorporated into the crystal lattice. When the solvent is water, the solvate is referred to as a hydrate (B1144303).
Crystalline Form C of this compound has been identified as an ethanol (B145695) solvate. google.comgoogle.com The ethanol content in this particular form can range from approximately 5% to 25% by weight of the this compound. google.comgoogle.com Other identified forms include Form A, which is a methanol (B129727) solvate, and Form B, which is a hydrate of this compound. google.comgoogle.com
Characterization Techniques for Polymorphs
The identification and differentiation of various polymorphic forms of this compound rely on a suite of analytical techniques that probe the solid-state properties of the compound. These methods provide unique fingerprints for each crystalline form.
X-ray Powder Diffraction (XRD) is a powerful technique for the characterization of crystalline materials. It provides information about the crystal structure, allowing for the differentiation of polymorphs. Each crystalline form produces a unique diffraction pattern, characterized by a specific set of peaks at distinct 2θ angles.
For this compound Form C, the XRD pattern exhibits several characteristic peaks. Key peaks can be observed at 13.1 and 14.0 °2Θ ± 0.2 °2Θ. google.com Further distinguishing peaks are found at 6.3, 14.8, 16.0, and 16.3 °2Θ ± 0.2 °2Θ. google.com A more comprehensive list of the characteristic XRPD peaks for Form C is provided in the table below.
| Diffraction Angle (°2Θ) |
| 6.3 |
| 8.0 |
| 11.1 |
| 12.7 |
| 13.1 |
| 14.0 |
| 14.8 |
| 16.0 |
| 16.3 |
| 18.0 |
| 18.8 |
| 19.5 |
| 20.0 |
| 22.1 |
| 22.4 |
| 23.0 |
| 23.9 |
| 24.4 |
| 25.0 |
| 25.7 |
| 26.4 |
| 27.0 |
| 28.3 |
| 28.8 |
| 29.7 |
| 30.3 |
| 30.8 |
| 31.9 |
| 32.4 |
| 32.7 |
| 34.0 |
| 34.4 |
| 34.8 |
| 35.9 |
| 36.6 |
| 37.7 |
| 38.7 |
| 39.1 |
Note: The peak positions are given with a tolerance of ± 0.2 °2Θ. google.comgoogle.com
Infrared (IR) spectroscopy is another valuable tool for polymorph characterization. It measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of the molecules. Different polymorphic forms can exhibit subtle differences in their IR spectra due to variations in intermolecular interactions within the crystal lattice.
The infrared spectrum of crystalline Form C of this compound shows characteristic absorption peaks at several wavenumbers. google.com These peaks correspond to the vibrational frequencies of specific functional groups within the molecule.
| Wavenumber (cm⁻¹) |
| 1358 |
| 1296 |
| 1267 |
| 1224 |
| 1198 |
| 1151 |
| 1074 |
| 1033 |
| 1000 |
| 949 |
| 872 |
| 836 |
| 817 |
| 801 |
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the melting point, enthalpy of fusion, and other thermal events associated with a substance. Different polymorphs will typically have different melting points and thermal profiles.
The DSC thermogram for crystalline Form C of this compound ethanol solvate is characterized by a significant exothermic peak at approximately 112.71 °C and an endothermic peak at about 206.99 °C. google.comgoogle.com
| Thermal Event | Temperature (°C) |
| Exothermic Peak | 112.71 |
| Endothermic Peak | 206.99 |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for characterizing pharmaceutical compounds, particularly for determining the presence of solvents or water in the crystal structure (solvates or hydrates) and assessing thermal stability. nih.govnih.gov
For this compound, which can exist as solvates (e.g., an ethanol solvate) or hydrates, TGA is instrumental in quantifying the solvent content and identifying the temperature ranges of desolvation and decomposition. google.comnih.gov While specific TGA thermograms for all this compound polymorphs are not extensively published, the analysis of related solvated compounds provides a clear indication of the expected behavior.
A typical TGA curve for a solvated form of this compound would exhibit a distinct mass loss step at a temperature range corresponding to the boiling point of the entrapped solvent. This initial mass loss represents the desolvation process. nih.gov For instance, the analysis of an esomeprazole magnesium water/1-butanol solvate showed an initial mass loss of 7.6%, which was attributed to the removal of lattice solvents. mdpi.com Following desolvation, the compound remains stable until a much higher temperature, at which point a second, more significant mass loss occurs, indicating the thermal decomposition of the esomeprazole molecule itself. mdpi.com Decomposition for esomeprazole magnesium has been noted to begin around 200°C. mdpi.com
Differential Scanning Calorimetry (DSC), another thermal analysis technique, provides complementary information. For a crystalline ethanol solvate of this compound, designated Form C, the DSC thermogram shows a significant exothermic peak at 112.71°C followed by an endothermic peak at 206.99°C. google.com The endotherm at the higher temperature likely corresponds to the melting and decomposition of the compound.
| Temperature Range | Event | Technique | Observation |
|---|---|---|---|
| 40-120°C | Desolvation | TGA | Mass loss corresponding to solvent content |
| 40-120°C | Desolvation | DSC | Endothermic peak |
| >200°C | Decomposition | TGA | Significant mass loss |
| >200°C | Melting/Decomposition | DSC | Endothermic peak |
Factors Influencing Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. indexcopernicus.com These different forms, or polymorphs, arise from different arrangements of the molecules in the crystal lattice. The formation of a specific polymorph is a complex interplay of thermodynamic and kinetic factors, which can be heavily influenced by the conditions of its formation. semanticscholar.org
Crystallization Conditions (Solvents, Temperature, pH)
The choice of solvent is one of the most critical factors in controlling the polymorphism of this compound. Different solvents can lead to the formation of different crystalline forms, including solvates where the solvent molecule is incorporated into the crystal lattice. indexcopernicus.com
Several crystalline forms of this compound have been identified based on the solvent system used for their preparation:
Form C : A stable ethanol solvate, which can be prepared by dissolving this compound in acetone (B3395972), concentrating the solution to a residue, and then stirring the residue in ethanol. google.com The ethanol content in this form can range from approximately 5% to 25% by weight. google.com
Form A : A methanol solvate, identified as an intermediate in the synthesis of esomeprazole magnesium trihydrate. google.com
Form B : Characterized as a hydrate of this compound. google.com
Form X : Crystallized using dichloromethane (B109758) as the solvent. google.com
Forms P1-P7 : A patent has disclosed seven distinct crystalline polymorphs of this compound, though the specific solvent systems for each are not detailed. epo.org
Temperature is another crucial parameter. The preparation of Form C involves specific temperature controls, including stirring at 25-30°C, followed by cooling to 0-5°C to induce crystallization, and finally drying at 40-45°C. google.com Such temperature gradients influence nucleation and crystal growth rates, thereby favoring the formation of a particular polymorph.
The pH of the crystallization medium also plays a role. Esomeprazole is known to be unstable in acidic conditions. nih.gov Maintaining an appropriate alkaline pH is essential for the chemical stability of the molecule during the crystallization process, preventing degradation and ensuring the purity of the resulting crystalline form. indexcopernicus.com
| Crystalline Form | Type | Key Solvent(s) |
|---|---|---|
| Form A | Methanol Solvate | Methanol |
| Form B | Hydrate | Water |
| Form C | Ethanol Solvate | Acetone, Ethanol |
| Form X | - | Dichloromethane |
Impact of Processing on Polymorphic Stability
Pharmaceutical manufacturing involves numerous unit operations such as milling, granulation, and drying, which subject the active pharmaceutical ingredient to mechanical and thermal stress. researchgate.netresearchgate.net These processes can induce polymorphic transformations, potentially converting a stable form into a less stable one or vice versa. researchgate.net
Milling, a process used to reduce particle size, imparts significant mechanical energy into the material through shear and impact. researchgate.net This energy can disrupt the crystal lattice and cause a transition to a different polymorphic form or even an amorphous state. The stability of this compound polymorphs during milling is a critical consideration, as an unintended transformation could alter the drug's physical properties.
Granulation, particularly wet granulation, introduces solvents, heat, and mechanical stress. nih.gov The choice of binder liquid, drying temperature, and drying time can all influence the final crystalline form of the drug. For a solvated compound like this compound Form C, improper drying could lead to incomplete solvent removal or a transition to another form. google.com
The stability of the crystalline form is therefore not only dependent on the initial crystallization but also on its robustness throughout the entire manufacturing process. Careful selection and control of processing parameters are necessary to ensure that the desired polymorphic form of this compound is maintained in the final pharmaceutical product. nih.gov
Implications of Polymorphism on Pharmaceutical Properties (Excluding Clinical Efficacy)
The existence of different polymorphs of this compound has significant implications for its pharmaceutical properties, which directly affect drug product development and manufacturing. epo.org Different crystal structures lead to variations in physicochemical characteristics. indexcopernicus.com
Key pharmaceutical properties affected by polymorphism include:
Stability : Different polymorphs exhibit different thermodynamic stabilities. Metastable forms have a tendency to convert to a more stable form over time, especially when exposed to heat or humidity. researchgate.net Form C of this compound is described as a stable polymorph, which is a desirable attribute for ensuring a long shelf-life. google.com For esomeprazole sodium, different forms show varying degrees of hygroscopicity and thermal stability, with Form D being noted as a thermally stable and free-flowing solid. indexcopernicus.com
Flowability : The shape and size of crystals can vary between polymorphs, affecting the flow properties of the bulk powder. Good flowability is essential for efficient and uniform processing during tableting and capsule filling. This compound Form C is reported to have "good flow characteristics," which is a significant advantage for manufacturing. google.com
Solubility and Dissolution Rate : Polymorphs can have different solubilities and dissolution rates. Generally, a metastable form is more soluble than the stable form. This difference can impact how the drug dissolves in the gastrointestinal tract, although this article excludes a discussion of its direct effect on clinical efficacy. The discovery of new polymorphic forms provides formulation scientists with a wider range of materials to design dosage forms with specific dissolution profiles. epo.org
Compactability : The mechanical properties of crystals, including their ability to be compressed into tablets, can differ between polymorphs. This affects the tablet manufacturing process and the physical integrity of the final tablet.
The control and characterization of polymorphism are therefore mandated by regulatory authorities to ensure the consistent quality and performance of the final drug product. indexcopernicus.com
| Pharmaceutical Property | Impact of Polymorphism | Example/Relevance for this compound |
|---|---|---|
| Stability | Different forms have varying thermodynamic stability, affecting shelf-life and susceptibility to conversion. | Form C is noted for its stability. google.com Different forms of the related sodium salt have varying thermal stability and hygroscopicity. indexcopernicus.com |
| Flowability | Crystal habit (shape) influences powder flow, which is critical for manufacturing processes like tableting. | Form C is reported to possess good flow characteristics. google.com |
| Solubility / Dissolution | Different lattice energies lead to different solubilities, affecting the rate at which the drug dissolves. | Metastable forms are generally more soluble than stable forms. |
| Mechanical Properties | Properties like hardness and compactability can differ, impacting tablet formulation and production. | Essential for developing robust solid dosage forms. |
Advanced Analytical Methodologies for Esomeprazole Potassium
Chromatographic Techniques
Chromatography is a powerful separation science that forms the cornerstone of pharmaceutical analysis for Esomeprazole (B1671258) potassium. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Chiral Chromatography are routinely employed to assess critical quality attributes such as purity, residual solvent content, and enantiomeric identity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reverse-phase HPLC (RP-HPLC) is the most prevalent technique for the assay and impurity profiling of Esomeprazole potassium. ijcrt.org The development of a robust HPLC method involves a systematic optimization of various parameters to achieve a suitable separation of the main component from any process-related impurities and degradation products. jfda-online.com Validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose. ijcrt.orgderpharmachemica.com
The choice of the stationary phase is critical for achieving the desired chromatographic separation. For the analysis of Esomeprazole and related compounds, octadecylsilyl silica (B1680970) gel (ODS or C18) columns are widely used. researchgate.netresearchgate.net The C18 stationary phase is a non-polar, bonded silica gel that provides excellent retention and resolution for moderately polar compounds like Esomeprazole through hydrophobic interactions. Columns such as the Zorbax SB C18 (250 × 4.6 mm, 5 µm) and Finepak SIL C18T-5 (250 × 4.6 mm, 5.0 µm) have been successfully employed for this purpose. derpharmachemica.comisciii.es The versatility and stability of C18 columns make them the preferred choice for routine quality control analysis. ijcrt.org
The mobile phase composition is optimized to control the retention and elution of the analyte. A typical mobile phase for Esomeprazole analysis consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). jfda-online.comresearchgate.net Phosphate (B84403) buffer systems are commonly used to maintain a constant pH, which is crucial for the stability and ionization state of Esomeprazole, thereby ensuring reproducible retention times. researchgate.net For instance, a mobile phase composed of a mixture of 0.025M potassium dihydrogen phosphate buffer and acetonitrile (in ratios like 20:80 v/v or 40:60 v/v) has been shown to be effective. derpharmachemica.comisciii.es The pH of the buffer is a critical parameter; a pH of around 6.8 or 7.4 is often selected for the analysis. derpharmachemica.comresearchgate.net
Ultraviolet (UV) spectrophotometry is the most common detection method for the HPLC analysis of this compound due to the presence of a chromophore in the molecule's structure. ijrpr.com The selection of the detection wavelength is based on the UV spectrum of the drug, aiming for maximum absorbance to ensure high sensitivity. Esomeprazole exhibits significant absorbance at wavelengths around 300-302 nm, which are frequently used for quantification. isciii.esbanglajol.infoakjournals.com Other studies have also utilized wavelengths such as 280 nm and 295 nm. derpharmachemica.comresearchgate.net A UV-Visible Spectrophotometer is used to determine the wavelength of maximum absorbance (λmax) before method development. isciii.esijrpr.com
Table 1: Example HPLC Method Parameters for Esomeprazole Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase | Finepak SIL C18T-5 (250 × 4.6 mm, 5.0 µm) isciii.es | Zorbax SB C18 (250 × 4.6 mm, 5 µm) derpharmachemica.com | Reverse phase C18 column (250 x 4.6 mm, 5μ) researchgate.net |
| Mobile Phase | Potassium dihydrogen phosphate buffer (0.025M): Acetonitrile (20:80 v/v) isciii.es | Buffer (Potassium dihydrogen orthophosphate + NaOH, pH 6.8): Acetonitrile (40:60 v/v) derpharmachemica.com | Acetonitrile: Phosphate buffer (pH 7.4) (50:50 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min isciii.es | 1.0 mL/min derpharmachemica.com | 1.0 mL/min researchgate.net |
| Detection Wavelength | 302 nm isciii.es | 280 nm derpharmachemica.com | 302 nm researchgate.net |
| Retention Time | Not Specified | 3.2 min derpharmachemica.com | ~6.5 min researchgate.net |
Gas Chromatography (GC) for Residual Solvents
During the synthesis of this compound, various organic solvents may be used. humanjournals.com Since these residual solvents can be toxic, their levels in the final API are strictly controlled according to ICH guidelines. ijrpr.comscielo.br Gas Chromatography with a headspace sampler (HSGC) is the standard technique for the identification and quantification of these volatile organic impurities. humanjournals.comscielo.br
The method typically involves dissolving the Esomeprazole sample in a high-boiling-point solvent like Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylacetamide (DMA) in a sealed headspace vial. humanjournals.comscielo.br The vial is heated, allowing the volatile residual solvents to partition into the gas phase (headspace). ijpsonline.com An aliquot of the headspace gas is then injected into the GC system. ijpsonline.com A capillary column, such as a DB-624, is used for the separation of solvents like Methanol, Acetone (B3395972), Isopropyl alcohol, Methylene dichloride, and Toluene (B28343). humanjournals.com A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. humanjournals.com The method is validated for specificity, linearity, accuracy, precision, and limits of detection and quantification to ensure reliable measurement of residual solvents. humanjournals.com
Table 2: Typical GC-HS Method for Residual Solvent Analysis in Esomeprazole
| Parameter | Condition |
|---|---|
| Technique | Headspace Gas Chromatography (HSGC) humanjournals.com |
| Column | DB-624 humanjournals.com |
| Carrier Gas | Nitrogen humanjournals.com |
| Detector | Flame Ionization Detector (FID) humanjournals.com |
| Diluent | Dimethyl sulfoxide (DMSO) humanjournals.com |
| Analytes | Methanol, Acetone, Isopropyl alcohol, Methylene dichloride, Toluene humanjournals.com |
| Validation | Validated according to ICH guidelines for specificity, LOD, LOQ, accuracy, linearity, precision, and robustness. humanjournals.com |
Chiral Chromatography for Enantiomeric Purity
Esomeprazole is the S-enantiomer of omeprazole (B731). ijrpr.com The therapeutic benefit of using the single enantiomer necessitates strict control of its enantiomeric purity, specifically limiting the presence of the R-enantiomer. researchgate.net Chiral HPLC is the definitive method for separating and quantifying the enantiomers of omeprazole, thus confirming the enantiomeric purity of Esomeprazole. banglajol.infonih.gov
This separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. ijrpr.com Polysaccharide-based CSPs, such as Chiralpak IA or Chiralcel OD-H, are highly effective for this purpose. banglajol.infoijrpr.comnih.gov The mobile phase is typically a mixture of non-polar solvents like n-hexane and polar modifiers such as ethanol (B145695) or 2-propanol, often with a small amount of an amine additive like diethylamine (B46881) to improve peak shape. banglajol.inforesearchgate.netnih.gov For example, a mobile phase of n-hexane/2-propanol/acetic acid/triethylamine (B128534) has been used to achieve separation on a Chiralcel OD-H column. banglajol.info Detection is commonly performed using a UV detector at a wavelength where both enantiomers absorb, such as 302 nm. researchgate.net The method is validated to be precise, linear, and accurate for the quantification of the R-enantiomer, with limits of detection and quantification sufficiently low to meet regulatory requirements. banglajol.infonih.gov
Table 3: Example Chiral HPLC Method Parameters for Enantiomeric Purity
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase (CSP) | Chiralpak IA nih.gov | Chiralcel OD-H banglajol.info |
| Mobile Phase | Methyl tert-butylether:Ethyl acetate (B1210297):Ethanol:Diethylamine (60:40:5:0.1 v/v/v/v) nih.gov | n-hexane:2-propanol:Acetic acid:Triethylamine (100:20:0.2:0.1 v/v) banglajol.info |
| Flow Rate | Not Specified | 1.2 mL/min banglajol.info |
| Detection Wavelength | Not Specified | 300 nm banglajol.info |
| Validation Parameters | LOD: 99 ng/ml, LOQ: 333 ng/ml for (R)-enantiomer nih.gov | LOD: 1.16 µg/ml, LOQ: 3.51 µg/ml for (R)-omeprazole banglajol.info |
Spectroscopic Characterization
Spectroscopic techniques are fundamental in the analysis of this compound, providing critical information on its structure, purity, and concentration. These methods are indispensable for confirming the identity and quality of the active pharmaceutical ingredient (API).
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., for Enantiomeric Excess Determination)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. In the context of esomeprazole, which is the (S)-enantiomer of omeprazole, ¹H-NMR is particularly valuable for determining enantiomeric purity. sunderland.ac.ukbanglajol.info The separation and identification of enantiomers are challenging due to their identical physical and chemical properties in an achiral environment. banglajol.info
To achieve chiral discrimination using NMR, chiral solvating agents (CSAs), such as cyclodextrins, are often employed. researchgate.net The formation of diastereomeric host-guest complexes between the cyclodextrin (B1172386) and the individual enantiomers of the drug results in distinct chemical shifts in their respective NMR spectra. researchgate.net This allows for the direct quantification of each enantiomer and the determination of the enantiomeric excess of esomeprazole. researchgate.net For instance, the ¹H-NMR spectrum of omeprazole displays characteristic peaks corresponding to its benzimidazole (B57391) and pyridine (B92270) moieties. sunderland.ac.uk In the presence of a CSA, separate signals for the (S)- and (R)-enantiomers can be resolved, enabling the calculation of enantiomeric purity. banglajol.info
Mass Spectrometry (MS) for Structural Elucidation and Impurity Identification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective technique for the analysis of this compound. payeshdarou.irnih.gov It is instrumental for confirming the molecular weight and elucidating the structure of the compound and its related impurities. nih.gov
In positive ion mode electrospray ionization (ESI), esomeprazole typically forms a protonated molecular ion [M+H]⁺. nih.govresearchgate.net The mass transition ion pair for esomeprazole has been identified as m/z 346.1→198.1. nih.govresearchgate.net The precursor ion (m/z 346.1) corresponds to the protonated esomeprazole molecule, and the product ion (m/z 198.0) is a specific fragment that is monitored for quantification. researchgate.net A mass spectrometer detection of this compound has shown an MS-ESI (m/z) of 384.1, corresponding to the [M+H]⁺ peak where M is the potassium salt. google.com This technique is crucial for identifying and characterizing known and potential impurities that may arise during the synthesis or degradation of the drug substance. google.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Assay and Dissolution Studies
Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and widely used technique for the quantitative analysis of esomeprazole in bulk and pharmaceutical dosage forms. ijrpr.com The method is based on the principle that the drug absorbs light in the UV range, and the absorbance is directly proportional to its concentration, following the Beer-Lambert law.
The wavelength of maximum absorbance (λmax) for esomeprazole can vary slightly depending on the solvent used. For instance, λmax has been reported at 299 nm in methanol ijrpr.com, 301 nm in a methanol and water mixture nih.gov, 302 nm in a mobile phase of potassium dihydrogen phosphate buffer and acetonitrile isciii.esresearchgate.net, and 300 nm in distilled water. pensoft.net This technique is routinely applied for assay determination to quantify the amount of this compound in a sample and in dissolution studies to assess the rate at which the drug dissolves from its dosage form.
Validation of Analytical Methods
Validation of analytical methods is a critical requirement mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure that the methods are reliable, reproducible, and suitable for their intended purpose. scienceopen.comijcrt.org
Specificity and Selectivity
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scienceopen.comnih.gov Selectivity refers to the ability to differentiate and quantify the analyte from other substances in the sample.
In the analysis of this compound, the specificity of a method, such as a stability-indicating HPLC method, is demonstrated by its ability to resolve the esomeprazole peak from all potential impurities and degradation products formed under stress conditions (e.g., acid, base, oxidation). isciii.esscienceopen.comnih.gov This ensures that the method's results are not affected by the presence of these other components, providing an accurate measure of the drug's content. ijcrt.org
Linearity and Range
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. isciii.es The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scienceopen.com Linearity is typically evaluated by calculating the correlation coefficient (R²) for a calibration curve, with values greater than 0.99 often being required. scienceopen.com
Various analytical methods for esomeprazole have been validated over different concentration ranges, as detailed in the table below.
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (R²) |
| UV Spectrophotometry | 2 - 10 | 0.999 |
| UV Spectrophotometry | 5 - 25 | 0.9963 |
| RP-HPLC | 20 - 60 | 0.995 |
| RP-HPLC | 50 - 150 | 0.9990 |
| RP-HPLC | 0.025 - 10 | > 0.95 |
| Bioanalytical HPLC | 0.06 - 6.0 | 0.9986 |
Accuracy and Precision (Repeatability, Intermediate Precision)
The accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. For this compound, accuracy is typically evaluated through recovery studies. This involves adding a known amount of pure Esomeprazole standard to a pre-analyzed sample solution (a technique known as spiking) and calculating the percentage of the analyte recovered. High recovery percentages indicate a high degree of accuracy. Studies have demonstrated excellent accuracy for various High-Performance Liquid Chromatography (HPLC) methods, with recovery rates often falling between 98% and 102%. ijrpr.com For instance, one study conducted recovery experiments at three different concentration levels (80%, 100%, and 120%) and found the results to be well within the acceptable limits, confirming the method's accuracy. isciii.es Another bioanalytical method validation study showed average recovery ranging from 95.20% to 99.50%. akjournals.com
Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is considered at two levels:
Repeatability (Intra-day Precision): This assesses the precision of the method over a short interval of time under the same operating conditions. It is determined by analyzing the same sample multiple times on the same day.
Intermediate Precision (Inter-day Precision or Ruggedness): This expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment.
For Esomeprazole analysis, validated methods consistently show low %RSD values, typically below 2%, which is a common acceptance criterion indicating high precision. ijrpr.comeijppr.com One validation study reported that the %RSD for intra-day and inter-day precision was less than 5%. eijppr.com Another detailed study found %RSD values for both intra-day and inter-day precision to be below 15% across all quality control levels, which is well within the accepted limits for bioanalytical methods. payeshdarou.ir
| Parameter | Concentration Level | Finding | Source |
|---|---|---|---|
| Accuracy (% Recovery) | 80%, 100%, 120% | High recovery confirms suitability of the method. | isciii.esresearchgate.net |
| Accuracy (% Recovery) | 0.08, 0.24, 2.40, 4.80 mg/mL | 95.20% to 99.50% | akjournals.com |
| Repeatability (%RSD) | Not Specified | < 2% | ijrpr.com |
| Intermediate Precision (%RSD) | Not Specified | < 2% | eijppr.com |
| Intra-day & Inter-day Precision (%RSD) | Multiple QC Levels | < 15% | payeshdarou.ir |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for determining the sensitivity of an analytical method.
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. akjournals.com
These values are often determined based on the standard deviation of the response and the slope of the calibration curve. isciii.es For Esomeprazole, various analytical techniques exhibit different levels of sensitivity. Spectrophotometric methods are generally less sensitive than chromatographic methods. For example, a UV-spectrophotometric method determined the LOD and LOQ from the regression equation. ijrpr.com
In contrast, HPLC methods offer significantly lower detection and quantification limits, making them suitable for detecting trace amounts of the compound. One RP-HPLC method reported an LOD of 0.003 µg/mL and an LOQ of 0.009 µg/mL, demonstrating high sensitivity. eijppr.com Another study established even lower limits, with an LOD of 0.0001 µg/mL and an LOQ of 0.0004 µg/mL. isciii.esresearchgate.net For bioanalytical applications in human plasma, a validated HPLC method established the lower limit of quantification (LLOQ) at 5.0 ng/mL. jyoungpharm.org
| Analytical Method | LOD | LOQ / LLOQ | Source |
|---|---|---|---|
| RP-HPLC | 0.0001 µg/mL | 0.0004 µg/mL | isciii.esresearchgate.netresearchgate.net |
| RP-HPLC | 0.003 µg/mL | 0.009 µg/mL | eijppr.com |
| HPLC | 0.03 mg/mL | 0.06 mg/mL | akjournals.com |
| RP-HPLC-MS/MS | Not Specified | 500 ppt (B1677978) (0.5 ng/mL) | payeshdarou.ir |
| HPLC-PDA | Not Specified | 5.0 ng/mL | jyoungpharm.org |
System Suitability Testing
System Suitability Testing (SST) is an integral part of many analytical procedures. It is performed prior to and during the analysis of samples to ensure that the performance of the chromatographic system is adequate for the intended application. derpharmachemica.com The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole.
For the analysis of Esomeprazole using HPLC, key SST parameters include:
Theoretical Plates (N): A measure of column efficiency. Higher values indicate better separation efficiency.
Tailing Factor (T): Measures the symmetry of a chromatographic peak. A value of 1 indicates a perfectly symmetrical peak. Values between 0.8 and 1.5 are generally acceptable.
Resolution (Rs): Indicates the degree of separation between two adjacent peaks. A value greater than 2 is desirable for complete separation.
Repeatability (%RSD): The precision of replicate injections of a standard solution, typically requiring a %RSD of less than 2.0%. shimadzu.com
These parameters are monitored by making replicate injections of a standard solution. The results must fall within specified limits before sample analysis can begin. derpharmachemica.com For example, in one method, system suitability was confirmed with a tailing factor of 1.11 and over 17,500 theoretical plates. akjournals.com
| Parameter | Typical Acceptance Criteria | Reported Value Example | Source |
|---|---|---|---|
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.11 | akjournals.com |
| Theoretical Plates (N) | > 2000 | 17,580 | akjournals.com |
| Resolution (Rs) | > 2.0 | > 2.0 | jyoungpharm.org |
| %RSD of Peak Area (n=6) | < 2.0% | < 2.0% | jyoungpharm.orgderpharmachemica.com |
Stability and Degradation Kinetics of Esomeprazole Potassium
Degradation Pathways and Products
The degradation of esomeprazole (B1671258) potassium can be initiated by several factors, including hydrolysis, oxidation, and photolysis, leading to the formation of various degradation products. jmpas.com The identification and characterization of these products are critical for impurity profiling and for establishing the degradation pathways of the active pharmaceutical ingredient (API).
Identification of Degradation Products
Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of analytical methods. These studies involve subjecting esomeprazole potassium to stress conditions such as acid, base, oxidation, heat, and light, as mandated by ICH guidelines. scienceopen.combio-integration.org The resulting degradants are typically identified and characterized using techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS). mdpi.com
Several degradation products of esomeprazole have been identified through such studies. Significant degradation is consistently observed under acidic and oxidative stress conditions. mdpi.com The primary degradation products often include the sulfone and sulfide (B99878) derivatives of esomeprazole. mdpi.com One study identified a total of 16 degradation products under various stress conditions, including acid, base, neutral hydrolysis, and oxidation. mdpi.com Another study, which focused on the stability of a lyophilized formulation, identified five key potential degradation products during stability testing. mdpi.com
Table 1: Identified Degradation Products of Esomeprazole under Various Stress Conditions
| Degradation Product Name | Stress Condition(s) | Reference |
|---|---|---|
| Sulfone impurity (Omeprazole Impurity D) | Oxidative, Thermal, Photolytic, Acidic, Alkaline | mdpi.com |
| 4-Hydroxy Sulphone impurity (Omeprazole Impurity I) | Thermal | mdpi.com |
| 4-Hydroxy impurity | Thermal | mdpi.com |
| 4-Hydroxy Sulphide impurity | Alkaline Hydrolysis (pH 10.5) | mdpi.com |
| 5-Methoxy-1H-benzimidazole-2-sulfinic acid | Hydrolysis of Sulfone Impurity | mdpi.com |
| Omeprazole (B731) N-oxide | Not specified | scienceopen.com |
| Omeprazole-related compound A | Not specified | scienceopen.com |
| Ufiprazole | Oxidative (with Potassium Permanganate) | ijresm.com |
Mechanistic Studies of Degradation (e.g., Acidic, Alkaline, Oxidative, Photolytic, Thermal)
The degradation of this compound proceeds through different mechanisms depending on the specific stress condition applied.
Acidic Degradation: Esomeprazole is extremely labile in acidic media. hpu.edu.sy The degradation process is rapid and leads to the formation of several products. researchgate.netmdpi.com In one study, significant degradation (approximately 2%) was observed after just 120 minutes in 0.1N HCl at 60°C. nih.gov The mechanism involves the acid-catalyzed rearrangement of the benzimidazole (B57391) and pyridine (B92270) rings.
Alkaline Degradation: The compound is significantly more stable in alkaline conditions. hpu.edu.sy However, degradation can still occur, particularly at elevated temperatures. Treatment with 0.1N NaOH at 60°C for 120 minutes resulted in about 2.5% degradation. nih.gov In another study, exposure to 0.1M NaOH at 60°C for 60 minutes was one of the stress conditions used. bio-integration.org
Oxidative Degradation: Esomeprazole is susceptible to oxidation. A kinetic study on the oxidation of esomeprazole by potassium permanganate (B83412) in an alkaline medium found that the reaction follows first-order kinetics with respect to the permanganate ion, with a stoichiometry of 1:1. ijresm.com The identified oxidation product was ufiprazole. ijresm.com In another study, treatment with 3% hydrogen peroxide (H₂O₂) for 120 minutes at room temperature resulted in approximately 4% degradation. nih.gov The sulfone derivative is a commonly identified oxidative degradation product. mdpi.com
Photolytic Degradation: Exposure to light can induce degradation. hpu.edu.sy According to ICH Q1B guidelines, exposing esomeprazole to 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV light resulted in 0.55% and 1.32% degradation, respectively. nih.gov The sulfone impurity is a known photolytic degradation product. mdpi.com
Thermal Degradation: The compound shows sensitivity to heat. researchgate.net Dry heating at 105°C for 2 hours was one of the stress conditions applied in a forced degradation study. nih.gov Another study involved heating at 60°C for 24 hours. bio-integration.org The main degradation products under thermal stress can include the sulfone impurity and various hydroxy derivatives. mdpi.com
Stability-Indicating Analytical Method Development
The development of a validated stability-indicating analytical method is a regulatory requirement and is crucial for the accurate quantification of the API in the presence of its impurities and degradation products. scienceopen.combio-integration.org Such methods must be able to separate the active substance from all potential degradants formed during stability studies. scienceopen.com
Chromatographic Separation of Degradants from Active Pharmaceutical Ingredient (API)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for developing stability-indicating methods for this compound. scienceopen.comisciii.es The method's ability to resolve the esomeprazole peak from peaks of degradation products formed under various stress conditions confirms its specificity and stability-indicating nature. nih.govisciii.es
The development of these methods involves optimizing various chromatographic parameters, such as the column, mobile phase composition (including buffer type, pH, and organic modifier), flow rate, and detection wavelength. scienceopen.comisciii.es The use of a photodiode array (PDA) detector is beneficial as it can confirm the homogeneity and purity of the esomeprazole peak in stressed samples. nih.gov
Table 2: Examples of Stability-Indicating HPLC Methods for Esomeprazole Analysis
| Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|
| Finepak SIL C18T-5 (250 × 4.6 mm, 5.0 µm) | 0.025M Potassium dihydrogen phosphate (B84403) buffer : Acetonitrile (B52724) (20:80 v/v) | 1.0 mL/min | UV at 302 nm | isciii.es |
| YMC C18 (150 mm × 4.6 mm, 3 µm) | Buffer (pH 7.6) : Acetonitrile (75:25 v/v) | 1.0 mL/min | UV/PDA at 280 nm | scienceopen.com |
| XBridge BEH Shield RP18 (4.6 x 250 mm, 5µm) | Phosphate buffer (pH 7.3) : Acetonitrile (740:260 v/v) | Not Specified | Not Specified | jmpas.com |
| Waters X-Terra RP8 (150 mm × 4.6 mm, 3.5 μm) | Glycine buffer (0.08 M, pH 9.0) with Acetonitrile and Methanol (B129727) (Gradient) | 1.0 mL/min | UV at 305 nm | nih.gov |
| C18 (250 x 4.6mm, 5µm) | Acetonitrile : Phosphate buffer (60:40, v/v, pH 7.0) | 1.0 mL/min | UV at 205 nm | jfda-online.com |
Accelerated Stability Testing Protocols (ICH Guidelines)
Accelerated stability studies are designed to increase the rate of chemical degradation and physical change of a drug substance by using exaggerated storage conditions. researchgate.net The data from these studies are used to predict the shelf life and to determine appropriate storage conditions and suitable packaging for the drug product. hpu.edu.synih.gov
Temperature and Humidity Stress Conditions
In accordance with the International Council for Harmonisation (ICH) Q1A(R2) guideline, accelerated stability testing is generally conducted at 40°C ± 2°C with a relative humidity (RH) of 75% ± 5% for a minimum of six months. researchgate.netnih.govich.org Long-term stability studies are typically performed at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. hpu.edu.syich.org If a "significant change" occurs during the accelerated study, additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) is required. ich.org For esomeprazole preparations, samples are withdrawn at specified intervals (e.g., 0, 1, 2, 3, and 6 months for accelerated studies) and analyzed for degradation and other quality attributes. hpu.edu.syresearchgate.net These studies are critical for selecting packaging materials, such as plastic bottles or aluminum-aluminum blisters, that provide adequate protection against heat and humidity. hpu.edu.sy
Photostability Assessment
Esomeprazole is known to be sensitive to light, and exposure can lead to its degradation. researchgate.nethpu.edu.syresearchgate.net The stability of the compound under light is a critical parameter assessed during pharmaceutical development to ensure its efficacy and safety. Forced degradation studies, which are conducted under conditions more severe than accelerated stability testing, are used to evaluate the intrinsic photostability of a drug substance.
In a forced degradation study conducted according to the International Council for Harmonisation (ICH) Q1B guidelines, esomeprazole was exposed to both UV and visible light to determine the extent of degradation. The results indicated a mild degradation under photolytic conditions. nih.gov Specifically, when exposed to UV light totaling 200 watt-hours per square meter, a degradation of 1.32% was observed. Exposure to visible light equivalent to 1.2 million lux hours resulted in a degradation of 0.55%. nih.gov These findings confirm that esomeprazole is susceptible to degradation upon exposure to light and underscore the need for protection from light during storage and handling. researchgate.net
Table 1: Results of Forced Photodegradation Study of Esomeprazole
| Stress Condition (Light Source) | Exposure Level | Degradation (%) | Reference |
|---|---|---|---|
| Sunlight | 1.2 million Lux hours | 0.55 | nih.gov |
| UV Light | 200 watt-hours/square meter | 1.32 | nih.gov |
Studies have also investigated the use of photocatalysts to understand the degradation pathways of esomeprazole under visible light. In one such study, the photodegradation of esomeprazole was examined in the presence of a hybrid nanomaterial photocatalyst (In2O3/MoS2/Fe3O4). researchgate.net This research provides insight into the dynamics of photodegradation under specific experimental conditions. researchgate.net
Kinetic Modeling of Degradation Processes
Kinetic modeling is essential for understanding the rate at which a drug degrades and for predicting its shelf-life under various environmental conditions. The degradation of esomeprazole has been shown to follow specific kinetic models depending on the conditions.
The photodegradation of esomeprazole has been reported to follow pseudo-first-order kinetics. researchgate.net In a study involving a g-C3N4/NiO/ZnO/Fe3O4 photocatalyst, 95.5% of esomeprazole was degraded within 70 minutes, following a pseudo-first-order model with a reaction rate of 0.6616 min−1. researchgate.net This type of kinetic model indicates that the rate of degradation is directly proportional to the concentration of the drug.
While not related to photodegradation, the kinetics of esomeprazole oxidation by potassium permanganate in a basic medium have also been studied, providing further insight into the compound's degradation behavior. The study found that the stoichiometry of the reaction was 1:1, meaning one mole of esomeprazole reacted with one mole of potassium permanganate. ijresm.com The reaction exhibited first-order kinetics with respect to the concentration of potassium permanganate. ijresm.com The rate of this reaction was influenced by the concentration of the alkali, with the rate constant increasing as the alkali concentration increased. ijresm.com
Kinetic models are also applied to describe the release of a drug from its dosage form, which can be related to its stability within the formulation matrix. For various formulations of esomeprazole magnesium trihydrate tablets, the drug release profiles were analyzed using different kinetic models, including zero-order, first-order, and the Higuchi model. banglajol.info For the originator brand, drug release was found to be predominantly governed by first-order kinetics, indicating a concentration-dependent release process. banglajol.info Other formulations followed zero-order or Higuchi release kinetics. banglajol.info In a separate study using matrix tablets with Methocel K100 LVCR, the release kinetics of esomeprazole magnesium closely followed the Higuchi model, which describes drug release from a matrix via diffusion. researchgate.net The rate of degradation processes is also often modeled using the Arrhenius equation, which relates the rate constant of a reaction to temperature. longdom.org
Table 2: Kinetic Models Applied to Esomeprazole Studies
| Process | Kinetic Model | Key Findings | Reference |
|---|---|---|---|
| Photodegradation (with photocatalyst) | Pseudo-first-order | Degradation rate is proportional to esomeprazole concentration. | researchgate.net |
| Oxidation (by KMnO4) | First-order (with respect to KMnO4) | Reaction stoichiometry is 1:1 between esomeprazole and KMnO4. | ijresm.com |
| Drug Release (from tablets) | First-order, Zero-order, Higuchi | Release kinetics vary by formulation; often concentration-dependent (First-order) or diffusion-based (Higuchi). | banglajol.inforesearchgate.net |
The identified degradation products from various stress studies, including oxidative conditions, include compounds such as a sulphone impurity, a 4-hydroxy sulphone impurity, a 4-hydroxy impurity, and Ufiprazole. ijresm.commdpi.com
Pharmacodynamics at the Molecular and Cellular Level Excluding Clinical Outcomes
Mechanism of Proton Pump Inhibition
Esomeprazole (B1671258) exerts its effect by directly targeting the final step in the gastric acid secretion pathway. clevelandclinicmeded.comyoutube.com This involves a precise interaction with the primary enzyme responsible for acid production in the stomach lining.
Interaction with H+, K+-ATPase Enzyme System
The target of esomeprazole is the Hydrogen-Potassium Adenosine (B11128) Triphosphatase (H+, K+-ATPase) enzyme system, commonly known as the gastric proton pump. medchemexpress.comnih.gov This enzyme is an α,β-heterodimer located in the secretory canaliculi of gastric parietal cells. proteopedia.org The catalytic α-subunit contains the active site for ion transport. proteopedia.org The H+, K+-ATPase is responsible for the exchange of intracellular hydrogen ions (H+) for extracellular potassium ions (K+), a process powered by the hydrolysis of ATP. proteopedia.org This pumping action is the terminal step in the secretion of hydrochloric acid into the gastric lumen. clevelandclinicmeded.com Esomeprazole specifically inhibits this pump, thereby suppressing both basal and stimulated gastric acid secretion, regardless of the stimulus. drugbank.com
Covalent Binding to Cysteine Residues (e.g., Cys813)
Once activated, esomeprazole forms a stable disulfide bond with specific cysteine residues on the extracellular (luminal) surface of the H+, K+-ATPase α-subunit. proteopedia.orgdrugbank.com This covalent binding inactivates the enzyme. nih.gov Research on the closely related compound omeprazole (B731) has identified key cysteine residues involved in this interaction, such as Cys813, which is located in the transmembrane segment between helices 5 and 6, and Cys892, found between transmembrane segments 7 and 8. nih.gov The active form of esomeprazole reacts with the sulfhydryl (-SH) groups of these cysteine residues. drugbank.comnih.gov This specific interaction blocks the enzyme's ability to undergo the conformational changes necessary for ion transport. proteopedia.org
Irreversible Nature of Inhibition
The covalent disulfide bond formed between esomeprazole's active metabolite and the proton pump is essentially irreversible under physiological conditions. clevelandclinicmeded.comdrugbank.comresearchgate.net This irreversible binding means that the enzyme is permanently inactivated. nih.gov Consequently, the resumption of acid secretion is not dependent on the dissociation of the drug from the enzyme, but rather on the synthesis of new H+, K+-ATPase enzyme units by the parietal cells. drugbank.comnih.gov This de novo synthesis is a relatively slow process, with the half-life of the human gastric H+, K+-ATPase estimated to be around 48 to 54 hours. nih.gov This irreversible action explains why the pharmacodynamic effect of esomeprazole persists much longer than its plasma half-life of approximately 1 to 1.5 hours. youtube.comdrugbank.com While certain reducing agents like glutathione (B108866) can reverse the binding of omeprazole to specific cysteines (like Cys813) in laboratory settings, the inhibition within the body is considered functionally irreversible. nih.gov
Intracellular Accumulation and Activation
Esomeprazole is administered as an inactive prodrug, which requires a specific environment to become pharmacologically active. researchgate.netclinpgx.orgnih.gov This activation process is highly localized to its site of action.
Role as a Prodrug in Acidic Compartments of Parietal Cells
Esomeprazole is a weak base and, as a prodrug, it is absorbed systemically and reaches the gastric parietal cells from the bloodstream. researchgate.netnih.gov Due to its chemical properties, it freely crosses cell membranes into the intracellular space. The unique, highly acidic environment of the secretory canaliculi of stimulated parietal cells (where the pH can drop to below 2) facilitates the accumulation of the drug. proteopedia.orgresearchgate.net In this acidic compartment, esomeprazole becomes protonated and is "trapped," achieving a concentration far greater than in the blood plasma. This selective accumulation at the target site is a key feature of its mechanism. proteopedia.org
Protonation and Conversion to Active Sulfenamide (B3320178) Form
In the acidic milieu of the secretory canaliculi, esomeprazole undergoes a multi-step chemical transformation. proteopedia.orgresearchgate.net The process begins with the protonation of the pyridine (B92270) ring, followed by a second protonation on the benzimidazole (B57391) nitrogen. proteopedia.org This bis-protonated form is unstable and undergoes a rapid intramolecular rearrangement, converting into a sulfenic acid intermediate. proteopedia.orgresearchgate.net This intermediate then quickly dehydrates to form the active inhibitor: a tetracyclic sulfenamide. proteopedia.orgresearchgate.netresearchgate.net This resulting sulfenamide is an achiral molecule and is the species that covalently binds to and inhibits the H+, K+-ATPase. researchgate.netnih.govnih.gov
Interactive Data Tables
Table 1: Key Pharmacodynamic Properties of Esomeprazole
This table summarizes the core molecular interactions and characteristics of esomeprazole.
| Property | Description | References |
|---|---|---|
| Target Enzyme | H+, K+-ATPase (Gastric Proton Pump) | drugbank.com, proteopedia.org, medchemexpress.com |
| Binding Site | Cysteine residues (e.g., Cys813) on the α-subunit | drugbank.com, nih.gov, nih.gov |
| Nature of Bond | Covalent (Disulfide) | drugbank.com, proteopedia.org, nih.gov |
| Inhibition Type | Irreversible | clevelandclinicmeded.com, drugbank.com, researchgate.net |
| Form | Administered as an inactive prodrug | researchgate.net, clinpgx.org, nih.gov |
| Active Form | Tetracyclic Sulfenamide | proteopedia.org, researchgate.net, researchgate.net |
| Activation Site | Acidic secretory canaliculi of parietal cells | proteopedia.org, researchgate.net |
Table 2: Chemical Compounds Mentioned
Cellular Responses Beyond Gastric Acid Secretion (e.g., Effects on Cancer Cell Proton Pumps in vitro)
Beyond its well-established role in inhibiting gastric acid secretion, esomeprazole has demonstrated a range of effects at the cellular level in in-vitro studies, particularly concerning cancer cells. A growing body of preclinical evidence suggests that esomeprazole can directly impact cancer cell biology, independent of its effects on gastric pH.
One of the key mechanisms underlying these non-gastric effects is the inhibition of vacuolar-type H+-ATPases (V-ATPases). These proton pumps are often overexpressed in tumor cells and play a crucial role in maintaining the acidic tumor microenvironment, which is conducive to tumor growth, invasion, and resistance to chemotherapy. By inhibiting V-ATPases, esomeprazole can disrupt the pH homeostasis of cancer cells.
In-vitro studies have shown that esomeprazole can induce a variety of anti-cancer effects across different cancer cell lines. These effects include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and enhancement of the cytotoxic effects of conventional chemotherapeutic agents and radiation. For example, in studies on human head and neck squamous cell carcinoma (HNSCC) cells, esomeprazole was found to enhance the cell-killing effects of ionizing radiation.
Mechanistically, the anti-proliferative effects of esomeprazole have been linked to cell cycle arrest. Some studies report that esomeprazole can arrest cancer cells in the G0/G1 or S/G2/M phase of the cell cycle. This is often associated with the upregulation of key cell cycle regulatory proteins, such as p21, which is a potent cyclin-dependent kinase inhibitor.
The following table summarizes the findings from several in-vitro studies on the effects of esomeprazole on various cancer cell lines.
Table 2: In-vitro Effects of Esomeprazole on Cancer Cells
| Cell Line | Cancer Type | Observed Effects | Mechanistic Insights |
|---|---|---|---|
| AGS | Gastric Cancer | Inhibited proliferation, migration, and invasion; enhanced chemosensitivity to adriamycin and cisplatin (B142131). | Induced apoptosis and cell cycle arrest at the S and G2/M phases. |
| Human Head and Neck Squamous Cell Carcinoma (HNSCC) | Head and Neck Cancer | Inhibited tumor growth and enhanced the cell-killing effect of ionizing radiation. | Arrested cancer cells in the G1 phase of the cell cycle through upregulation of p21 protein and inhibition of cyclin-dependent kinases. |
| Esophageal Cancer Cells | Esophageal Cancer | Diminished invasiveness and promoted apoptosis. | Inhibition of V-ATPase. |
| Lung Cancer Cells (A-549) | Lung Cancer | Increased cytotoxicity when combined with cisplatin and carboplatin (B1684641). | The combination with carboplatin increased apoptosis. |
| Ovarian Cancer Cells | Ovarian Cancer | Inhibited cell viability, proliferation, migration, and invasion; promoted apoptosis. | Not specified in the provided context. |
This table is a summary of findings from various preclinical studies and does not represent a comprehensive list of all research in this area.
Stereochemical Aspects and Enantiomeric Purity
Esomeprazole (B1671258) as the S-Enantiomer of Omeprazole (B731)
Esomeprazole is the (S)-enantiomer of omeprazole. chiralpedia.comresearchgate.net Omeprazole is a racemic mixture, meaning it consists of equal parts of its two stereoisomers: the (S)-omeprazole (esomeprazole) and (R)-omeprazole. researchgate.netclinpgx.org The chirality of these molecules originates from a stereogenic center at the sulfur atom of the methylsulfinyl bridge that connects the benzimidazole (B57391) and pyridine (B92270) rings. chiralpedia.com The development of esomeprazole as a single-enantiomer product from the racemic omeprazole is an example of a "chiral switch". chiralpedia.com This development was driven by the distinct pharmacokinetic properties of the individual enantiomers. researchgate.net
Stereoselective Biological Activity at the H+, K+-ATPase
In the acidic environment of the parietal cell's secretory canaliculus, esomeprazole undergoes an acid-catalyzed conversion into a tetracyclic sulfenamide (B3320178). proteopedia.org This resulting sulfenamide is an achiral molecule, which then forms a covalent disulfide bond with cysteine residues on the H+, K+-ATPase, leading to its irreversible inhibition. proteopedia.orgnih.gov
The stereoselectivity of the drug's action arises not from the interaction with the proton pump itself, but from its pharmacokinetics, specifically its metabolism in the liver. clinpgx.orgnih.gov The metabolism of omeprazole enantiomers is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4. clinpgx.org This process is stereoselective, with the R-enantiomer being metabolized and cleared from the plasma more rapidly than the S-enantiomer (esomeprazole). clinpgx.orgacs.org Consequently, esomeprazole exhibits slower plasma clearance and a lower first-pass metabolism, resulting in higher systemic availability and more sustained plasma concentrations compared to the R-isomer. chiralpedia.comclinpgx.org This improved pharmacokinetic profile means that more of the active drug reaches the proton pumps, leading to a more pronounced and sustained inhibition of gastric acid secretion. researchgate.netnih.gov
Methods for Enantiomeric Excess Determination
Ensuring the enantiomeric purity of esomeprazole is critical for its quality control. Several analytical techniques are employed to determine the enantiomeric excess (e.e.), which quantifies the purity of the S-enantiomer relative to the R-enantiomer.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating and quantifying the enantiomers of omeprazole. banglajol.infonih.govnih.gov The principle involves the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus, separation.
Various chiral columns and mobile phase compositions have been validated for this purpose. For instance, a method using a Chiralcel OD-H column with a mobile phase of n-hexane, 2-propanol, acetic acid, and triethylamine (B128534) has been shown to be rapid, accurate, and precise. banglajol.info Other studies have successfully employed immobilized-type CSPs like Chiralpak IA and Chiralpak ID-3. nih.govnih.gov The selection of the appropriate CSP and mobile phase is crucial to achieve adequate resolution between the enantiomer peaks, with regulatory guidelines often requiring a resolution of ≥2. banglajol.info
| Chiral Stationary Phase (Column) | Mobile Phase Composition (v/v) | Detection Wavelength | Key Findings |
|---|---|---|---|
| Chiralcel OD-H | n-hexane / 2-propanol / acetic acid / triethylamine (100:20:0.2:0.1) | 302 nm | LOD and LOQ for (S)-omeprazole were 0.71 µg/ml and 2.16 µg/ml, respectively. banglajol.info |
| Chiralpak IA | methyl tert-butylether / ethyl acetate (B1210297) / ethanol (B145695) / diethylamine (B46881) (60:40:5:0.1) | Not Specified | LOD and LOQ for the (R)-enantiomer were 99 ng/ml and 333 ng/ml, respectively. nih.gov |
| Chiralpak ID-3 | Reversed-phase conditions | Not Specified | Allows determination of enantiomeric purity without interference from related chiral and achiral impurities. nih.gov |
| Nucleocel Alpha S | Ethanol / hexane (B92381) (70:30) | 302 nm | Used to analyze commercial products, finding R-enantiomer content from 0.1% to 2.24%. researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy offers an alternative method for determining enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs). acs.orgunipi.itlibretexts.org
This technique is based on the principle that when a chiral agent is added to a solution of a racemic or scalemic mixture, it forms transient, non-covalent diastereomeric complexes with each enantiomer. unipi.itnih.gov These diastereomeric complexes have different magnetic environments, which can lead to a separation of signals in the NMR spectrum for the corresponding nuclei of the two enantiomers. libretexts.org For instance, a specific proton signal that appears as a single peak for the racemate might split into two distinct peaks in the presence of a CSA, one for the R-enantiomer complex and one for the S-enantiomer complex. acs.org
The enantiomeric excess can then be calculated by integrating the areas of these separated signals. libretexts.org Lanthanide-based complexes, such as europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), are effective CLSRs that can induce significant chemical shift differences between enantiomers. acs.orgrsc.org The use of "pure shift" NMR pulse sequences can further enhance resolution by collapsing complex multiplets into singlets, making the differentiation of enantiomeric signals clearer. acs.org
Impact of Chiral Purity on Compound Stability and Reactivity
The chirality of esomeprazole has a significant impact on its stability, particularly its metabolic stability. As discussed, the S-enantiomer is metabolized by CYP2C19 at a slower rate than the R-enantiomer, making esomeprazole metabolically more stable. acs.org This increased metabolic stability is a primary contributor to its improved pharmacokinetic profile. acs.org
Regarding chemical stability, esomeprazole is known to be sensitive to acidic conditions. nih.gov Forced degradation studies show that the compound degrades significantly when exposed to 0.1N HCl. nih.gov This instability in acidic environments is a characteristic of the proton pump inhibitor class and is the reason for their formulation in enteric-coated dosage forms.
Mechanistic Research on Drug Drug Interactions Excluding Clinical Impact
Cytochrome P450 Enzyme System Interactions
Esomeprazole (B1671258) is extensively metabolized in the liver, primarily by the CYP2C19 and CYP3A4 isoenzymes drugbank.com. This metabolic pathway is a key factor in its potential for drug-drug interactions.
Inhibition/Induction of CYP2C19
Esomeprazole is a potent inhibitor of CYP2C19 researchgate.netnews-medical.net. This inhibition can lead to increased plasma concentrations of co-administered drugs that are substrates of this enzyme. Studies have demonstrated that esomeprazole has the potential to interact with CYP2C19 substrates such as diazepam, phenytoin, and (R)-warfarin researchgate.netnih.gov. For instance, the co-administration of esomeprazole with diazepam, a CYP2C19 substrate, has been shown to result in a significant decrease in diazepam's clearance nih.gov. High-dose esomeprazole can cause strong and persistent inhibition of CYP2C19, with the enzyme's activity recovering gradually over approximately 3-4 days after discontinuation of the treatment bohrium.comresearchgate.net.
The impact of this inhibition is also influenced by the genetic polymorphism of CYP2C19. Individuals can be classified as poor, intermediate, or extensive metabolizers of CYP2C19 substrates. Poor metabolizers may experience a more pronounced effect of esomeprazole's inhibitory action nih.govclinpgx.org.
Table 1: Research Findings on Esomeprazole's Interaction with CYP2C19 Substrates
| Interacting Drug | Effect of Co-administration with Esomeprazole |
|---|---|
| Diazepam | Increased plasma concentrations and reduced elimination of diazepam nih.gov. |
| Phenytoin | Potential for interaction, though not always clinically significant researchgate.netnih.gov. |
| (R)-warfarin | Potential for interaction, though not always clinically significant researchgate.netnih.gov. |
| Clopidogrel (B1663587) | Reduced plasma concentrations of the active metabolite of clopidogrel and a reduction in platelet inhibition rxlist.com. |
| Tacrolimus | Potentially increased exposure, particularly in intermediate or poor CYP2C19 metabolizers rxlist.com. |
Inhibition/Induction of CYP3A4
The interaction of esomeprazole with CYP3A4 is less pronounced than with CYP2C19. While a minor part of esomeprazole's metabolism is dependent on CYP3A4, it is considered a weak inhibitor of this isoenzyme drugbank.combohrium.comresearchgate.net. In vitro studies have indicated that esomeprazole does not have a strong potential to inhibit CYP3A4 researchgate.netnih.gov. For example, studies with the CYP3A4 substrates clarithromycin (B1669154) and quinidine (B1679956) showed no significant interaction with esomeprazole researchgate.netnih.gov. However, some studies suggest that high doses of esomeprazole may cause weak inhibition of CYP3A4 bohrium.comresearchgate.net. Conversely, drugs that are inducers of CYP3A4, such as rifampin, can lead to decreased serum levels of esomeprazole fda.gov.
Other Relevant CYP Isoenzymes (e.g., CYP1A2, 2A6, 2C9, 2D6, 2E1)
Research indicates that esomeprazole is not likely to have clinically relevant interactions with drugs metabolized by several other CYP isoenzymes. In vitro and in vivo studies have shown that esomeprazole does not appear to have the potential to interact with drugs metabolized by CYP1A2, CYP2A6, CYP2C9, CYP2D6, or CYP2E1 researchgate.netnih.govnih.gov. One study noted that high-dose esomeprazole may lead to a minor induction of CYP1A2 bohrium.comresearchgate.net. Esomeprazole is also described as a competitive inhibitor of CYP2C9 news-medical.net.
Molecular Mechanisms of Enzyme Modulation
The inhibitory effects of esomeprazole on CYP enzymes are mediated through different molecular mechanisms. It acts as a competitive inhibitor of both CYP2C19 and CYP2C9 news-medical.net. This means that esomeprazole binds to the active site of the enzyme, preventing the substrate from binding and being metabolized.
Furthermore, esomeprazole is a time-dependent inhibitor of CYP2C19 bohrium.comresearchgate.net. This type of inhibition, also known as mechanism-based inhibition, involves the metabolic activation of the inhibitor by the enzyme to a reactive species that then covalently binds to and inactivates the enzyme. This leads to a more prolonged and potent inhibitory effect that is dependent on the turnover of the enzyme. The enzymatic activity of CYP2C19 is estimated to recover with a turnover half-life of about 53 hours after esomeprazole treatment bohrium.com.
pH-Dependent Absorption Interactions
A significant mechanism of drug-drug interaction with esomeprazole is not related to enzyme inhibition but to its primary pharmacological effect: the elevation of intragastric pH.
Alteration of Intragastric pH and its Effect on Drug Solubility
By inhibiting the proton pump in gastric parietal cells, esomeprazole reduces the secretion of gastric acid, leading to a sustained increase in the pH of the stomach contents news-medical.netcelerion.com. This alteration of the gastric environment can significantly affect the absorption of other orally administered drugs whose solubility is pH-dependent researchgate.netnih.gov.
The bioavailability of weakly basic drugs, which are more soluble in an acidic environment, may be reduced. For example, the absorption of drugs like ketoconazole (B1673606) and atazanavir (B138) can be decreased when co-administered with esomeprazole news-medical.net. Conversely, the absorption of weakly acidic drugs may be enhanced, although this effect is generally considered less significant. The increased intragastric pH can also affect the dissolution of certain formulations, such as enteric-coated tablets, potentially leading to premature drug release nih.gov.
Table 2: Examples of Drugs with pH-Dependent Absorption Affected by Esomeprazole
| Interacting Drug | Effect of Increased Gastric pH on Absorption |
|---|---|
| Ketoconazole | Reduced absorption due to decreased solubility news-medical.net. |
| Atazanavir | Reduced absorption due to decreased solubility news-medical.net. |
| Iron salts | Can reduce the absorption of iron salts drugs.com. |
| Digoxin | Potential for increased exposure rxlist.comdrugs.com. |
| Mycophenolate mofetil (MMF) | Reduced exposure to the active metabolite, mycophenolic acid (MPA), possibly due to decreased MMF solubility rxlist.comdrugs.com. |
Theoretical Implications for Co-administered Weak Acids/Bases
Esomeprazole is the S-isomer of omeprazole (B731) and functions as a proton pump inhibitor (PPI). drugbank.comnih.gov Its primary mechanism of action involves the irreversible inhibition of the hydrogen/potassium adenosine (B11128) triphosphatase (H+/K+-ATPase) enzyme system, also known as the proton pump, located on the secretory surface of gastric parietal cells. drugbank.comyoutube.commedex.com.bdnih.gov This specific and targeted inhibition blocks the final step in gastric acid production, leading to a significant and sustained increase in intragastric pH. nih.govnih.govnih.govderangedphysiology.com
The alteration of the gastric pH environment has profound theoretical implications for the absorption of orally administered drugs whose solubility and dissolution are pH-dependent, particularly weak acids and bases. The ionization state of these drugs is governed by their pKa and the pH of the surrounding medium, which in turn dictates their solubility and ability to permeate gastrointestinal membranes.
For weakly acidic drugs, an increase in gastric pH can lead to a higher degree of ionization. This may result in increased dissolution of the drug in the stomach. nih.gov Conversely, for weakly basic drugs, which are more soluble in acidic environments, the elevated gastric pH induced by esomeprazole can decrease their dissolution. nih.govnih.gov This reduced dissolution can subsequently limit the amount of drug available for absorption in the small intestine. nih.govnih.gov Numerous drugs fall into these categories, and the theoretical impact of esomeprazole co-administration is a key consideration in pharmacology. For instance, the absorption of weak bases like ketoconazole and certain HIV protease inhibitors is known to be reduced in the presence of acid-reducing agents. nih.govnih.govresearchgate.net
The following table summarizes the theoretical mechanistic effect of esomeprazole-induced gastric pH elevation on the dissolution of co-administered drugs.
| Drug Type | Mechanism in Normal Gastric pH (Acidic) | Theoretical Effect of Esomeprazole (Increased Gastric pH) | Anticipated Impact on Dissolution |
|---|---|---|---|
| Weak Acid | Largely unionized, lower dissolution | Becomes more ionized | Increased Dissolution |
| Weak Base | Largely ionized, higher dissolution | Becomes more unionized (less soluble) | Decreased Dissolution |
Transporter-Mediated Interactions (e.g., P-glycoprotein, OATP)
Beyond its effects on gastric pH, esomeprazole has the potential to engage in drug-drug interactions through the modulation of drug transporters. These proteins are critical for the absorption, distribution, and elimination of many drugs.
P-glycoprotein (P-gp)
P-glycoprotein, also known as multidrug resistance protein 1 (MDR1), is an efflux transporter found in high concentrations in the apical membrane of intestinal enterocytes. tg.org.au It actively pumps substrates from within the cell back into the intestinal lumen, thereby limiting their oral bioavailability. tg.org.au Inhibition of P-gp can lead to increased absorption and higher plasma concentrations of its substrates. Research has indicated that some proton pump inhibitors, including omeprazole, can act as inhibitors of P-gp. researchgate.net Given that esomeprazole is the S-isomer of omeprazole, it may share this inhibitory potential. Mechanistically, this inhibition would reduce the efflux of co-administered P-gp substrates, such as digoxin, potentially increasing their systemic exposure. tg.org.auresearchgate.net
Organic Anion Transporting Polypeptides (OATPs)
OATPs are a family of uptake transporters that facilitate the entry of drugs and endogenous compounds into cells. In the intestine, transporters like OATP1A2 and OATP2B1 play a role in the absorption of various drugs. researchgate.net Inhibition of these intestinal OATPs can decrease the absorption of substrate drugs. Studies have shown that several PPIs, including esomeprazole, can inhibit OAT1 and OAT3. nih.gov This suggests a potential for esomeprazole to interfere with the absorption of OATP substrates at the intestinal level, which would lead to reduced bioavailability.
The table below outlines the mechanistic interactions of esomeprazole with these key drug transporters.
| Transporter | Location | Function | Reported Mechanistic Interaction with Esomeprazole/PPIs | Theoretical Outcome for Co-Administered Substrate |
|---|---|---|---|---|
| P-glycoprotein (P-gp) | Intestinal Epithelium, Liver, Kidney, Blood-Brain Barrier | Efflux (Pumps drugs out of cells) | Inhibition | Increased absorption and bioavailability |
| Organic Anion Transporting Polypeptides (OATP) | Intestine, Liver, Kidney | Uptake (Transports drugs into cells) | Inhibition | Decreased absorption and bioavailability |
Advanced Pharmaceutical Formulation Principles Excluding Dosage
Design of Controlled and Delayed Release Formulations
To protect esomeprazole (B1671258) from degradation in the stomach and ensure its delivery to the site of absorption in the small intestine, various controlled and delayed-release technologies are employed. These strategies are crucial for the development of effective oral dosage forms of esomeprazole potassium.
Enteric Coating Technologies
Enteric coating is a fundamental technology for acid-labile drugs like esomeprazole. This involves applying a polymer barrier to the dosage form (e.g., pellets, granules, or tablets) that remains intact in the acidic gastric environment but dissolves in the more alkaline conditions of the small intestine. researchgate.netbanglajol.info This targeted release protects the drug from degradation and minimizes potential gastric irritation.
The selection of the enteric polymer is critical and is based on its pH-dependent solubility. Commonly used polymers for esomeprazole formulations include methacrylic acid copolymers, such as Eudragit® grades, and cellulose (B213188) derivatives like hydroxypropyl methylcellulose (B11928114) phthalate (B1215562) (HPMCP) and cellulose acetate (B1210297) phthalate (CAP). nih.govgutnliver.org The thickness of the enteric coat is another crucial parameter that influences the lag time before drug release. Studies have shown that a sufficient weight gain of the enteric polymer is necessary to ensure adequate acid resistance. For instance, increasing the enteric coating level from 5% to 8% w/w can significantly improve the acid resistance of esomeprazole tablets. gutnliver.org
The effectiveness of an enteric coating is evaluated through in vitro dissolution studies that simulate the gastrointestinal tract's pH progression. A typical dissolution test for an enteric-coated esomeprazole formulation involves an initial acid stage (e.g., 2 hours in 0.1 N HCl) followed by a buffer stage at a higher pH (e.g., pH 6.8 phosphate (B84403) buffer). banglajol.infonih.govresearchgate.net In the acid stage, minimal drug release (typically less than 10%) is desired, while rapid and complete drug release is expected in the buffer stage. nih.govresearchgate.net
Dual Delayed-Release Systems
To prolong the duration of acid suppression and improve the management of conditions like nocturnal acid breakthrough, dual delayed-release (DDR) systems for esomeprazole have been developed. nih.govnih.govtandfonline.com These formulations contain two distinct types of drug-containing particles that release esomeprazole at different times after administration. tandfonline.com This creates a biphasic release profile, with an initial release of the drug followed by a second release, leading to a more sustained plasma concentration of esomeprazole over a longer period. tandfonline.comdovepress.com
Matrix Formulations with pH-Sensitive Polymers (e.g., Eudragits)
Matrix-based formulations offer another approach to achieving controlled and delayed release of this compound. In this system, the drug is dispersed within a matrix of a pH-sensitive polymer. The release of the drug is controlled by the swelling, erosion, or dissolution of the polymer matrix in response to the pH of the surrounding environment.
Polymethacrylates, commercially known as Eudragits, are a versatile family of polymers widely used in the development of controlled-release formulations. zenodo.orgijraps.in Different grades of Eudragit polymers have different pH-dependent solubility profiles, allowing for targeted drug release at specific sites within the gastrointestinal tract. For example, Eudragit L100 dissolves at a pH above 6.0, while Eudragit S100 dissolves at a pH above 7.0, making them suitable for enteric coating and delayed-release applications. ijraps.in
In a matrix formulation, as the tablet moves through the gastrointestinal tract, the polymer begins to swell and dissolve upon reaching a pH that triggers its solubility. This process gradually releases the embedded esomeprazole. The rate of drug release can be modulated by the type and concentration of the polymer used in the matrix. Studies have shown that by using different concentrations of Eudragit polymers like Eudragit-S 100, Eudragit-L 100, and Eudragit-RSPO, the release of esomeprazole can be controlled over a 24-hour period. zenodo.org
Excipient Compatibility Studies
The stability and performance of an this compound formulation are not solely dependent on the active pharmaceutical ingredient but are also significantly influenced by the excipients used. Excipients are pharmacologically inactive substances added to the formulation to aid in manufacturing, improve stability, and modulate drug release. Therefore, comprehensive excipient compatibility studies are essential during the pre-formulation stage. ijraps.inresearchgate.net
Physicochemical Interactions Between this compound and Common Excipients
Physicochemical interactions between this compound and excipients can lead to drug degradation, altered dissolution profiles, and reduced bioavailability. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are commonly employed to screen for potential incompatibilities. ijraps.inresearchgate.net
FTIR spectroscopy helps to identify chemical interactions by detecting changes in the characteristic vibrational frequencies of functional groups in both the drug and the excipient when they are mixed. ijpsjournal.comconicet.gov.areurekaselect.com The absence of significant shifts or the appearance of new peaks in the FTIR spectrum of the drug-excipient mixture compared to the individual components generally indicates compatibility. ijpsjournal.com
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. ptfarm.pl It can detect physical interactions such as the formation of eutectic mixtures or changes in the crystalline structure of the drug, as well as chemical reactions. ptfarm.plnih.gov The disappearance or shift of the melting endotherm of this compound in the presence of an excipient can suggest an interaction. ptfarm.pl
Table 1: Physicochemical Compatibility of Esomeprazole with Common Excipients
| Excipient | Technique | Observation | Conclusion |
| Polymers | |||
| Eudragit-S 100 | FTIR, DSC | No significant changes in the principal peaks of Esomeprazole. | Compatible |
| Eudragit-L 100 | FTIR, DSC | No significant changes in the principal peaks of Esomeprazole. | Compatible |
| Eudragit-RSPO | FTIR, DSC | No significant changes in the principal peaks of Esomeprazole. | Compatible |
| Hydroxypropyl Methylcellulose (HPMC) | FTIR | The principal peaks of Esomeprazole were retained in the physical mixture. | Compatible |
| Fillers/Binders | |||
| Polyvinylpyrrolidone K30 (PVP K30) | FTIR | The spectra of the physical mixture showed all the principal peaks of Esomeprazole. ijpsjournal.com | Compatible ijpsjournal.com |
| Lubricants/Glidants | |||
| Magnesium Stearate | FTIR, DSC | No significant interaction observed. | Compatible |
| Talc | FTIR, DSC | No significant interaction observed. | Compatible |
| Plasticizers | |||
| Polyethylene Glycol 400 (PEG 400) | FTIR | The spectra of the physical mixture showed all the principal peaks of Esomeprazole. ijpsjournal.com | Compatible ijpsjournal.com |
| Excipient | Technique | Observation | Conclusion |
|---|---|---|---|
| Polymers | |||
| Eudragit-S 100 | FTIR, DSC | No significant changes in the principal peaks of Esomeprazole. | Compatible |
| Eudragit-L 100 | FTIR, DSC | No significant changes in the principal peaks of Esomeprazole. | Compatible |
| Eudragit-RSPO | FTIR, DSC | No significant changes in the principal peaks of Esomeprazole. | Compatible |
| Hydroxypropyl Methylcellulose (HPMC) | FTIR | The principal peaks of Esomeprazole were retained in the physical mixture. | Compatible |
| Fillers/Binders | |||
| Polyvinylpyrrolidone K30 (PVP K30) | FTIR | The spectra of the physical mixture showed all the principal peaks of Esomeprazole. ijpsjournal.com | Compatible ijpsjournal.com |
| Lubricants/Glidants | |||
| Magnesium Stearate | FTIR, DSC | No significant interaction observed. | Compatible |
| Talc | FTIR, DSC | No significant interaction observed. | Compatible |
| Plasticizers | |||
| Polyethylene Glycol 400 (PEG 400) | FTIR | The spectra of the physical mixture showed all the principal peaks of Esomeprazole. ijpsjournal.com | Compatible ijpsjournal.com |
Impact on Formulation Stability and Performance
Incompatible excipients can accelerate the degradation of this compound, leading to a loss of potency and the formation of undesirable impurities. hpu.edu.synih.govsemanticscholar.org Esomeprazole is particularly susceptible to degradation in the presence of acidic excipients or moisture. hpu.edu.sysemanticscholar.org Therefore, stability studies under accelerated conditions (e.g., elevated temperature and humidity) are crucial to assess the long-term stability of the formulation. hpu.edu.sysemanticscholar.org
The choice of excipients can also have a profound impact on the performance of the final dosage form, particularly its dissolution characteristics. For instance, the type and concentration of superdisintegrants can influence the disintegration time and, consequently, the rate of drug release from immediate-release or the core of delayed-release tablets. pharmtech.comdissolutiontech.comresearchgate.net Superdisintegrants like crospovidone, croscarmellose sodium, and sodium starch glycolate (B3277807) work by different mechanisms (e.g., swelling, wicking) to break apart the tablet and facilitate dissolution. pharmtech.comresearchgate.net The selection of an appropriate superdisintegrant can be critical in achieving the desired rapid release of esomeprazole once the enteric coating has dissolved. dissolutiontech.com
Table 2: Impact of Excipients on Esomeprazole Formulation Performance
| Excipient/Formulation Variable | Impact on Performance | Research Findings |
| Enteric Polymer Type | Acid Resistance and Dissolution Profile | Formulations with methacrylic acid polymers (Eudragits) generally exhibit good acid resistance and rapid drug release in buffer. nih.govgutnliver.org Cellulose-based polymers like HPMCP and CAP also provide effective enteric protection. gutnliver.org |
| Enteric Coat Thickness | Lag Time and Acid Resistance | Increasing the weight gain of the enteric coat (e.g., from 5% to 8%) improves the acid resistance of the tablets, preventing premature drug release. gutnliver.org |
| Superdisintegrant Type | Disintegration and Dissolution Rate | Crospovidone has been shown to be effective in enhancing the dissolution rate of cationic drugs, which can be relevant for the core tablet of an esomeprazole formulation. pharmtech.comdissolutiontech.com |
| Polymer Concentration in Matrix Tablets | Drug Release Rate | Increasing the concentration of polymers like Eudragit-S 100 and Eudragit-RSPO in a matrix tablet can retard the release of esomeprazole, allowing for a controlled-release profile over an extended period. zenodo.org |
| Excipient/Formulation Variable | Impact on Performance | Research Findings |
|---|---|---|
| Enteric Polymer Type | Acid Resistance and Dissolution Profile | Formulations with methacrylic acid polymers (Eudragits) generally exhibit good acid resistance and rapid drug release in buffer. nih.govgutnliver.org Cellulose-based polymers like HPMCP and CAP also provide effective enteric protection. gutnliver.org |
| Enteric Coat Thickness | Lag Time and Acid Resistance | Increasing the weight gain of the enteric coat (e.g., from 5% to 8%) improves the acid resistance of the tablets, preventing premature drug release. gutnliver.org |
| Superdisintegrant Type | Disintegration and Dissolution Rate | Crospovidone has been shown to be effective in enhancing the dissolution rate of cationic drugs, which can be relevant for the core tablet of an esomeprazole formulation. pharmtech.comdissolutiontech.com |
| Polymer Concentration in Matrix Tablets | Drug Release Rate | Increasing the concentration of polymers like Eudragit-S 100 and Eudragit-RSPO in a matrix tablet can retard the release of esomeprazole, allowing for a controlled-release profile over an extended period. zenodo.org |
In Vitro Dissolution and Release Kinetics
The in vitro dissolution and release kinetics of this compound are critical quality attributes that predict its in vivo performance. Due to its acid-labile nature, formulations are typically enteric-coated to protect the active pharmaceutical ingredient (API) from the acidic environment of the stomach and ensure its release in the neutral pH of the small intestine.
Dissolution Method Development (e.g., USP Apparatus II)
The development of a robust dissolution method is essential for characterizing the release profile of this compound from its dosage form. The United States Pharmacopeia (USP) Apparatus II, or paddle apparatus, is commonly employed for this purpose.
A typical two-stage dissolution method is utilized to mimic the physiological transit from the stomach to the intestine.
Acid Stage: The enteric-coated dosage form is first exposed to an acidic medium, such as 0.1 N hydrochloric acid (HCl), for a specified period, typically 2 hours, to assess the integrity of the enteric coating. The paddle speed is generally maintained at a constant rate, for instance, 75 or 100 revolutions per minute (RPM), to simulate gastric motility. During this stage, minimal to no drug release is expected.
Buffer Stage: Following the acid stage, the dissolution medium is changed to a buffer with a pH of 6.8, simulating the conditions of the small intestine. This is often a phosphate buffer. The drug release is then monitored over a set period until complete dissolution is achieved.
Key parameters that are optimized during method development include the composition and pH of the dissolution media, the paddle speed, and the sampling time points. The goal is to establish a method that is both discriminatory and reproducible, capable of detecting changes in formulation composition or manufacturing processes that could impact in vivo performance.
Table 1: Illustrative Parameters for USP Apparatus II Dissolution Testing of Enteric-Coated this compound
| Parameter | Acid Stage | Buffer Stage |
| Apparatus | USP Apparatus II (Paddle) | USP Apparatus II (Paddle) |
| Dissolution Medium | 0.1 N HCl | pH 6.8 Phosphate Buffer |
| Volume | 750 mL | 900 mL |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C |
| Paddle Speed | 75 RPM | 75 RPM |
| Duration | 2 hours | 60 minutes |
| Sampling Times | 120 minutes | 10, 20, 30, 45, 60 minutes |
This table presents a hypothetical set of parameters for illustrative purposes, as specific conditions can vary based on the formulation.
Modeling of Drug Release Profiles
To gain a deeper understanding of the release mechanism of this compound from its formulation, the dissolution data are often fitted to various mathematical models. These models provide insights into whether the release is diffusion-controlled, erosion-controlled, or a combination of both.
Commonly used kinetic models include:
Zero-Order Model: This model describes a drug release rate that is independent of its concentration. It is often indicative of a constant release from the dosage form over time.
First-Order Model: This model describes a drug release rate that is directly proportional to the amount of drug remaining in the dosage form.
Higuchi Model: This model is used to describe drug release from a matrix system and is based on Fick's law of diffusion. It suggests that the cumulative amount of drug released is proportional to the square root of time.
Korsmeyer-Peppas Model: This is a more comprehensive model that can describe drug release from a polymeric system. The release exponent 'n' in this model provides information about the release mechanism. For a cylindrical dosage form, an 'n' value of approximately 0.45 indicates Fickian diffusion, while a value approaching 0.89 suggests case-II transport (erosion-controlled).
The selection of the most appropriate model is based on the correlation coefficient (R²) obtained from fitting the dissolution data to these equations.
Table 2: Interpretation of Release Exponent (n) in the Korsmeyer-Peppas Model for a Cylindrical Dosage Form
| Release Exponent (n) | Drug Release Mechanism |
| 0.45 | Fickian Diffusion |
| 0.45 < n < 0.89 | Anomalous (non-Fickian) Transport |
| 0.89 | Case-II Transport (Erosion) |
| > 0.89 | Super Case-II Transport |
This table provides a general interpretation of the release exponent for a specific geometry.
Bio-relevant Dissolution Testing (e.g., Simulated Gastric/Intestinal Fluids)
While standard USP dissolution methods are crucial for quality control, bio-relevant dissolution testing provides a more in-vivo predictive assessment of a formulation's performance. These methods utilize media that more closely mimic the composition of human gastrointestinal fluids.
Fasted State Simulated Gastric Fluid (FaSSGF): This medium has a pH of around 1.6 and contains low concentrations of pepsin and sodium chloride. It is used to assess the stability of the enteric coat in a fasted stomach environment.
Fasted State Simulated Intestinal Fluid (FaSSIF): This medium has a pH of approximately 6.5 and contains bile salts (e.g., sodium taurocholate) and lecithin (B1663433), which are naturally present in the small intestine and can influence the solubilization of drugs.
Fed State Simulated Intestinal Fluid (FeSSIF): This medium has a lower pH (around 5.0) and higher concentrations of bile salts and lecithin to simulate the conditions in the small intestine after a meal.
Conducting dissolution studies in these bio-relevant media can help to understand the potential effects of food on the dissolution and absorption of this compound. The solubility of esomeprazole magnesium, a related salt, has been shown to be higher in Simulated Intestinal Fluid (pH 6.8) compared to Simulated Gastric Fluid (pH 1.2), highlighting the importance of pH and fluid composition on dissolution. researchgate.net
Particle Engineering and Crystal Habit Modification for Formulation Optimization
The solid-state properties of this compound, including its particle size, shape (crystal habit), and crystalline form (polymorphism), can significantly impact its manufacturing processability and the performance of the final dosage form.
Particle engineering techniques are employed to control these properties to optimize formulation characteristics such as flowability, compressibility, and dissolution rate.
Particle Size Reduction: Techniques like milling and micronization are used to reduce the particle size of the API. A smaller particle size increases the surface area available for dissolution, which can lead to a faster dissolution rate. However, excessively fine particles can sometimes lead to poor flowability and handling challenges during manufacturing.
Crystallization Engineering: The conditions of crystallization, such as the choice of solvent, temperature, and cooling rate, can be controlled to produce crystals with a desired habit. For instance, a more equant or spherical crystal habit is generally preferred over acicular (needle-like) crystals, as it tends to exhibit better flow properties and is less prone to breakage during processing.
Polymorph and Solvate Screening: this compound can exist in different crystalline forms (polymorphs) or as solvates (where solvent molecules are incorporated into the crystal lattice). Different polymorphs and solvates can have different physicochemical properties, including solubility and stability. A thorough screening for these forms is essential to select the most stable and bioavailable form for formulation development.
By carefully controlling the particle and crystal properties of this compound, formulators can enhance the robustness of the manufacturing process and ensure the consistent performance of the final drug product.
Metabolic Investigations and Prodrug Concepts Excluding Human Pk/pd Parameters
In Vitro Metabolic Pathways of Esomeprazole (B1671258)
Esomeprazole undergoes extensive metabolism, primarily in the liver, by the cytochrome P450 (CYP) enzyme system. nih.govmedex.com.bd In vitro studies have been crucial in identifying the specific metabolites and the enzymatic pathways responsible for its biotransformation.
Identification of Metabolites
The biotransformation of esomeprazole results in the formation of several key metabolites, all of which lack antisecretory activity. medex.com.bdnih.govnih.gov The principal metabolites identified in vitro are hydroxy esomeprazole and desmethyl esomeprazole. medex.com.bdnih.govnih.gov A third, less prominent metabolite, esomeprazole sulphone, is also formed. nih.govmedex.com.bdnih.govnih.gov Studies on the parent compound, omeprazole (B731), have also identified metabolites such as 5-hydroxyomeprazole and 5'-O-desmethylomeprazole. clinpgx.org
Enzymatic Pathways Involved (e.g., CYP-mediated)
The metabolism of esomeprazole is predominantly mediated by two isoforms of the cytochrome P450 system. nih.govresearchgate.net The major part of its metabolism is dependent on the CYP2C19 isoenzyme, which is responsible for forming the hydroxy and desmethyl metabolites. medex.com.bdnih.govnih.gov The remaining portion of its metabolism is handled by the CYP3A4 isoenzyme, which forms the sulphone metabolite. nih.govmedex.com.bdnih.govnih.gov The contribution of these pathways is not equal; approximately 73% of esomeprazole's metabolism is attributed to CYP2C19, with the remaining 27% mediated by CYP3A4. researchgate.net This reliance on CYP2C19 is significant, as this enzyme exhibits genetic polymorphism, leading to variations in metabolism among different individuals. nih.govnih.gov
| Metabolite | Primary Enzymatic Pathway |
|---|---|
| Hydroxy Esomeprazole | CYP2C19 |
| Desmethyl Esomeprazole | CYP2C19 |
| Esomeprazole Sulphone | CYP3A4 |
Deuterated Labeled Esomeprazole Potassium in Research
The use of stable isotopes, such as deuterium (B1214612) (²H), is a powerful tool in pharmaceutical research. Substituting hydrogen atoms with deuterium creates a labeled version of the drug that is chemically similar but physically distinguishable, making it an ideal tracer for metabolic studies. nih.govscispace.comwikipedia.org
Application as Tracers in Metabolic Studies
Deuterium-labeled compounds are valuable as tracers because they can be administered to track the fate of a molecule through complex biological systems. nih.govscispace.com The deuterium does not significantly alter the biological activity of the parent molecule but provides a unique mass signature. scispace.com This signature allows researchers to use high-performance mass spectrometry to detect and quantify the drug and its subsequent metabolites with high sensitivity and precision. scispace.com This technique helps in mapping metabolic networks and understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. scispace.com
Insights into Metabolic Profiles
Research utilizing deuterated analogs of esomeprazole's parent compound, omeprazole, provides significant insights into its metabolic profile. In one study, a stable isotope-labeled version (D3-omeprazole) was co-administered with the unlabeled drug to mice. nih.govresearchgate.net This approach allowed for the clear identification of drug-derived metabolites in both plasma and brain tissue. nih.gov By searching for mass spectra signals with a mass difference of three daltons (corresponding to the three deuterium atoms), researchers could distinguish true metabolites from endogenous molecules. nih.gov This unique method led to the identification of seventeen different metabolites, revealing that the metabolic profile can vary depending on the route of administration and the biological matrix being analyzed. nih.gov Such studies provide a more comprehensive understanding of the compound's biological fate.
Prodrug Design Principles Applied to PPIs
Proton pump inhibitors (PPIs), including esomeprazole, are a classic example of prodrugs—pharmacologically inactive compounds that are converted into their active form within the body. nih.govnih.gov This design is fundamental to their mechanism of action and therapeutic specificity.
The core principle behind PPI prodrug design is acid activation. nih.govnih.gov PPIs are weak bases that, after absorption into the bloodstream, selectively accumulate in the highly acidic environment of the secretory canaliculi of gastric parietal cells. nih.gov In this acidic space, the prodrug undergoes a proton-catalyzed chemical rearrangement. nih.govulisboa.pt This activation process converts the inactive benzimidazole (B57391) derivative into a reactive tetracyclic sulfenamide (B3320178). nih.gov It is this activated form that is the pharmacologically active agent. It works by forming a covalent disulfide bond with cysteine residues on the gastric H+/K+-ATPase enzyme, effectively inhibiting the final step of acid secretion. nih.gov This requirement for an acidic environment for activation ensures that the drug acts specifically at its target site, conferring a high degree of safety and a large therapeutic index. nih.gov The concept has been extended to the theoretical design of a "prodrug of a prodrug," which could be synthesized to delay absorption and increase the drug's exposure to active proton pumps. nih.gov
Strategies for Enhanced Solubility or Stability
The inherent instability of esomeprazole in acidic environments, along with its sensitivity to heat, light, and humidity, necessitates advanced formulation strategies. thepharmajournal.comhpu.edu.syresearchgate.net The compound's stability is significantly greater in alkaline conditions; its degradation half-life is about 18 hours at pH 6.5, which extends to several hundred days at a pH of approximately 11. indexcopernicus.com Research has explored various methods to overcome these stability and solubility challenges.
Polymorphism and Salt Forms: The crystalline structure of a drug can significantly influence its stability and dissolution properties. For esomeprazole, various polymorphic forms and salts have been developed to create more stable and less hygroscopic versions of the active pharmaceutical ingredient. indexcopernicus.com While esomeprazole is available in several salt forms, including magnesium, sodium, and potassium, the potassium salt is utilized as an intermediate in the synthesis of other forms, such as the magnesium salt. Different crystalline forms, or polymorphs, of esomeprazole sodium (designated as Forms A, B, C, and D) have been characterized, with some offering improved thermal stability and flow properties, which are advantageous for pharmaceutical manufacturing. indexcopernicus.com Similarly, studies on esomeprazole magnesium hydrates have shown that different hydration states (e.g., trihydrate, dihydrate) exhibit varying degrees of stability and solubility in water. nih.gov
Solid Dispersion Technology: Solid dispersion (SD) is a prominent technique used to improve the dissolution rate and, consequently, the bioavailability of poorly water-soluble drugs like esomeprazole. researchgate.netresearchgate.net This strategy involves dispersing the drug within a hydrophilic carrier matrix. The process enhances the drug's wettability and reduces particle size, leading to improved dissolution kinetics. researchgate.net
Several methods are employed to create solid dispersions of esomeprazole:
Solvent Evaporation: This method involves dissolving the drug and a carrier, such as Polyethylene Glycol 4000 (PEG4000), in a solvent, which is then evaporated. Studies on esomeprazole zinc solid dispersions using this technique showed a 14.7-fold increase in dissolution rate compared to the pure drug. researchgate.net
Spray Drying: A commercially viable technique where a solution of the drug and carrier is sprayed into a hot gas stream to form a dry powder. nih.gov A study utilizing the carrier hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS-MF) created a spray-dried dispersion that not only enhanced solubility but also provided for a delayed-release profile. researchgate.netnih.gov
Supercritical Anti-Solvent (SAS) Technique: An innovative process that has been used to produce esomeprazole solid dispersions with a more porous morphology, further aiding in solubility enhancement. researchgate.net
In some formulations, alkalizers are incorporated into the solid dispersion to modulate the microenvironmental pH, thereby enhancing the stability of the acid-sensitive esomeprazole. rjpdft.com
Table 1: Research Findings on Esomeprazole Stability under Various Conditions
| Condition | Observation | Impact on Esomeprazole | Reference |
|---|---|---|---|
| Acidic pH | Esomeprazole degrades rapidly in acidic aqueous solutions. | Significant degradation and loss of active compound, reducing bioavailability. | thepharmajournal.comindexcopernicus.com |
| Alkaline pH | Stability is significantly increased at pH levels above 7.0; most stable at pH 11.0. | Preserves the integrity of the active drug, which is crucial for formulation and storage. | nih.govthepharmajournal.com |
| Heat | The compound is sensitive to heat. | Degradation is more pronounced, especially in the presence of an acidic medium. | thepharmajournal.comresearchgate.net |
| Humidity & Light | Esomeprazole is sensitive to both humidity and light. | Exposure can lead to chemical degradation, necessitating protective packaging. | hpu.edu.syresearchgate.net |
| Storage Temperature/Humidity (Accelerated) | Stability tests at 40°C and 75% relative humidity are used to predict shelf-life. | Allows for the evaluation of different packaging materials and formulation stability over time. | hpu.edu.syresearchgate.net |
| Lyophilization Conditions | The period between vial filling and lyophilization exposes the drug to oxygen, which can impact pH and stability. | Holding the solution at freezing temperatures (-30°C) before lyophilization can mitigate pH drop and improve stability compared to holding at 20°C. | nih.gov |
Molecular Modifications for Targeted Delivery or Activation
The therapeutic action of esomeprazole depends on its successful delivery to the parietal cells of the stomach lining and its subsequent activation in this highly acidic environment. This has led to research centered on molecular modifications, primarily through formulation science, to achieve targeted delivery and on understanding its inherent prodrug activation mechanism.
Esomeprazole as a Prodrug: Esomeprazole is intrinsically a prodrug, meaning it is administered in an inactive form and is converted to its active form within the body. nih.govnih.gov The activation is a targeted chemical process that occurs specifically in the acidic secretory canaliculi of the gastric parietal cells. The mechanism involves a multi-step, acid-catalyzed conversion:
Protonation: The process begins with the protonation of the pyridine (B92270) ring, followed by the addition of a second proton to the benzimidazole moiety of the esomeprazole molecule. proteopedia.org
Intramolecular Rearrangement: This dual protonation facilitates an intramolecular rearrangement, transforming the initial structure into a tetracyclic sulfenic acid. proteopedia.org
Activation: The sulfenic acid is then dehydrated to form the active, membrane-impermeable sulfenamide. proteopedia.org
This active compound then forms a covalent disulfide bond with cysteine residues (specifically Cys813) on the H+/K+-ATPase enzyme (the proton pump), irreversibly inhibiting its function and thus blocking gastric acid secretion. nih.govnih.gov This site-specific activation ensures that the drug's inhibitory action is localized to the proton pumps.
Formulation-Based Modifications for Targeted Delivery: To protect the acid-labile esomeprazole and ensure it reaches the small intestine for absorption, various formulation strategies that modify the drug's release profile are employed. These are not chemical modifications of the esomeprazole molecule itself but are critical for its targeted delivery.
Enteric Coating and Delayed-Release: The most common approach is the formulation of delayed-release pellets or tablets. pharmainfo.injetir.org These are coated with pH-sensitive polymers, such as Eudragit® copolymers, which are insoluble in the low pH of the stomach but dissolve in the more alkaline environment of the small intestine (pH > 6.0). nih.govbiotech-asia.orgijmbs.info This protects the drug from premature activation and degradation. nih.gov A sub-coating or seal-coating layer, often with polymers like hydroxypropyl methylcellulose, is used to separate the acidic enteric polymer from the alkaline drug core to improve stability. pharmainfo.in
Colon-Specific Drug Delivery: For potential treatment of colon-related diseases or for systemic absorption via the colon, more advanced targeting systems have been investigated. These systems are designed to bypass the stomach and small intestine and release the drug specifically in the colon. researchgate.netresearchgate.net Strategies include:
Press-Coated Tablets: Core tablets containing esomeprazole are press-coated with polymers that respond to different triggers in the colon, such as pH (Eudragit S100, which dissolves at pH > 7.0), enzymes secreted by colonic bacteria (Pectin), or transit time (HPMC). researchgate.netnih.gov
Microspheres: Esomeprazole can be encapsulated in microspheres made from polymers like Eudragit L100. This method protects the drug from stomach acid and can be designed to provide a delayed-release effect for up to 10 hours, targeting the lower gastrointestinal tract. biotech-asia.orgscispace.com
Dual and Extended-Release Formulations: To prolong the therapeutic effect, particularly to control nocturnal acid breakthrough, dual-release formulations have been developed. These typically consist of two types of granules or mini-tablets with different release profiles to extend the plasma concentration of the drug over a longer period. nih.gov
Table 2: Formulation Strategies for Targeted Delivery of Esomeprazole
| Strategy | Method/Polymer Used | Target Site | Purpose | Reference |
|---|---|---|---|---|
| Delayed-Release (Enteric Coating) | pH-sensitive polymers (e.g., Eudragit L30 D, Methyl acrylic acid copolymer). | Small Intestine | Protects drug from stomach acid; allows for absorption in the duodenum. | nih.govpharmainfo.inijmbs.info |
| Colon-Specific Delivery | Press-coating with pH-dependent (Eudragit S100), enzyme-dependent (Pectin), or time-dependent (HPMC) polymers. | Colon | To deliver the drug specifically to the colon for local treatment or systemic absorption, bypassing the upper GI tract. | researchgate.netresearchgate.net |
| Colon-Specific Delivery | Encapsulation in microspheres using enteric polymers (Eudragit L100). | Lower GI Tract / Colon | Protects from acid and provides a prolonged, delayed release. | biotech-asia.orgscispace.com |
| Dual / Extended-Release | Combination of immediate and delayed-release pellets or mini-tablets in a single capsule. | Small Intestine (staggered release) | To prolong plasma concentration and extend the duration of acid suppression, especially for nighttime control. | nih.gov |
Future Research Directions
Novel Synthetic Approaches for Enhanced Enantiopurity
The synthesis of esomeprazole (B1671258) with high enantiomeric purity is a primary objective to maximize its therapeutic benefits. e3s-conferences.org The core challenge lies in the asymmetric oxidation of the prochiral sulfide (B99878) precursor. acs.orgscispace.com Future research is focused on developing more efficient, sustainable, and highly selective synthetic methods.
Key approaches under investigation include:
Transition Metal Catalysis : This has been a cornerstone of esomeprazole synthesis. e3s-conferences.org Early methods often relied on titanium/chiral tartrate catalytic systems. acs.org However, these sometimes required high catalyst loading on a larger scale. acs.org A significant advancement involves the use of iron catalysis. A system using an iron salt, a chiral Schiff base, and a carboxylate salt has achieved an 87% yield and 99.4% enantiomeric excess (ee) on a kilogram scale, highlighting the potential of abundant and less toxic metals in industrial manufacturing. acs.org Further research aims to design novel ligands and optimize reaction conditions for catalysts based on metals like titanium and iron to improve yields and enantioselectivity. e3s-conferences.orgscientific.netresearchgate.net
Bio-enzyme Catalysis : Biocatalytic methods present a green and highly selective alternative. e3s-conferences.org Engineered Bayer-Villager monooxygenases (BVMOs), coupled with a cofactor recycling system, have been developed for the asymmetric oxidation of the sulfide precursor. scientificupdate.com Through directed evolution, a significant improvement in enzyme efficiency was achieved, resulting in >99% ee and minimizing the formation of the sulfone impurity to just 0.1%. scientificupdate.com Future work will likely focus on overcoming challenges like mass transfer on an industrial scale and further enhancing enzyme stability and activity. scientificupdate.com
Oxaziridine (B8769555) Oxidation : The use of chiral oxaziridine derivatives for asymmetric oxidation is another promising route, known for producing high yields and excellent enantiomeric selectivity. e3s-conferences.org This method involves the direct oxidation of the sulfide in organic solvents, catalyzed by a base. e3s-conferences.org Ongoing research seeks to optimize these conditions and develop new, more efficient oxaziridine reagents. e3s-conferences.org
| Synthetic Approach | Catalyst/Reagent System | Reported Yield | Reported Enantiomeric Excess (ee) | Key Advantages | Reference |
|---|---|---|---|---|---|
| Transition Metal Catalysis (Iron) | Iron salt/chiral Schiff base/carboxylate salt | 87% (based on potassium salt) | 99.4% | Low toxicity, catalyst abundance, scalable. | acs.org |
| Transition Metal Catalysis (Titanium) | Ti(O-iPr)4 with chiral diamide (B1670390) ligands | 91% | up to 89% | Good catalytic activity and enantioselectivity. | scientific.net |
| Bio-enzyme Catalysis | Engineered Bayer-Villager monooxygenase (BVMO) | Not specified in abstract | >99% | High selectivity, green chemistry, low impurity formation. | scientificupdate.com |
| Oxaziridine Oxidation | Chiral oxaziridine with a base catalyst | High | High | High yield and enantioselectivity. | e3s-conferences.org |
Deeper Understanding of Polymorphic Transformations
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development, as different polymorphs can exhibit varying stability, solubility, and bioavailability. indexcopernicus.com Esomeprazole potassium exists in several polymorphic forms, and understanding their interconversion is crucial for ensuring product consistency and quality. google.comepo.org
Patents have disclosed several crystalline forms of this compound, often designated with labels such as Form B (a hydrate) and Form C (an ethanol (B145695) solvate). google.com More recent filings have identified a wider array of polymorphs, including forms P1 through P7. epo.org
Future research in this area will focus on:
Comprehensive Characterization : Although techniques like X-ray Powder Diffraction (XRPD), Infrared (IR) spectroscopy, and Differential Scanning Calorimetry (DSC) are used to characterize these forms, a more profound understanding of their crystal structures is needed. google.com
Controlling Crystallization : Developing robust and repeatable processes to selectively crystallize the most stable and desirable polymorphic form is a key industrial goal. indexcopernicus.com This involves studying the influence of solvents, temperature, and seeding on the crystallization process. indexcopernicus.comepo.org
Stability and Transformation Pathways : Investigating the conditions under which one polymorph transforms into another is essential for defining appropriate storage and handling conditions to prevent unwanted changes in the final drug product. indexcopernicus.com
| Polymorphic Form | Description | Key XRPD Peaks (°2Θ ± 0.2) | Reference |
|---|---|---|---|
| Form C | Ethanol solvate | 13.1, 14.0 (Primary); 6.3, 14.8, 16.0, 16.3 (Secondary) | google.com |
| Form B | Hydrate (B1144303) | Not detailed in provided search results | google.com |
| Forms P1-P7 | Crystalline forms | Specific peaks detailed in patent literature | epo.org |
Advanced Analytical Techniques for Impurity Detection at Trace Levels
Ensuring the purity of esomeprazole is paramount for its safety and efficacy. scienceopen.com The compound is known to be unstable, particularly in acidic conditions, and is sensitive to heat, oxidation, and light, which can lead to the formation of various degradation products. nih.govmdpi.com The development of highly sensitive and specific analytical methods is crucial for detecting and quantifying process-related and degradation impurities at trace levels.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for impurity profiling of esomeprazole. nih.govbio-integration.org Research efforts are directed towards:
Method Optimization : Developing gradient reversed-phase HPLC methods capable of separating all potential impurities, such as omeprazole (B731) N-oxide and the corresponding sulfone, from the main esomeprazole peak. nih.govbio-integration.org The use of Analytical Quality by Design (AQbD) approaches allows for a systematic and robust method development process. scienceopen.combio-integration.orgdp.tech
Enhanced Sensitivity : Achieving low limits of detection (LOD) and quantification (LOQ) is essential for controlling impurities at levels stipulated by regulatory bodies. nih.gov Current methods aim to establish LOQ values well below the reporting thresholds. nih.gov
Stability-Indicating Methods : Forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis, thermal) are used to develop stability-indicating analytical methods (SIAMs). scienceopen.comnih.gov These methods can effectively separate degradation products from the intact drug, providing a clear picture of the drug's stability profile. scienceopen.com
| Analytical Technique | Column Type | Detection Wavelength | Key Application | Reference |
|---|---|---|---|---|
| RP-HPLC | RP8 (e.g., X-terra) | 305 nm | Impurity profiling in combination drug products (Aspirin/Esomeprazole). | nih.gov |
| RP-HPLC (AQbD) | C18 (e.g., YMC) | 280 nm | Estimation of impurities in gastro-resistant tablets. | bio-integration.org |
| Capillary Electrophoresis (AQbD) | Not Applicable | Not specified | Simultaneous determination of omeprazole and seven related impurities. | dp.tech |
Further Elucidation of Molecular Binding Dynamics
Esomeprazole functions by irreversibly inhibiting the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion. drugbank.compharmgkb.org The drug is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculus, undergoes an acid-catalyzed conversion to a cationic tetracyclic sulfenamide (B3320178). proteopedia.orgnih.govnih.gov This active form then covalently binds to sulfhydryl groups of cysteine residues on the luminal surface of the proton pump. drugbank.comnih.gov
While it is established that PPIs bind to specific cysteine residues, the precise dynamics and the full extent of these interactions warrant further investigation.
Binding Site Specificity : All PPIs react with Cysteine 813 (Cys813), but differences exist in their interactions with other cysteine residues. nih.govwikipedia.org For instance, omeprazole (the racemate of esomeprazole) binds to Cys813 and Cys892, while pantoprazole (B1678409) binds to Cys813 and Cys822. nih.govwikipedia.org A deeper understanding of how the esomeprazole-derived sulfenamide specifically interacts with these sites could inform the design of more targeted inhibitors.
Reversibility of Binding : The binding is considered irreversible, with the restoration of acid secretion requiring the synthesis of new pump enzymes. drugbank.comnih.gov However, some studies suggest that the disulfide bond formed can be cleaved by endogenous reducing agents like glutathione (B108866), potentially leading to a faster restoration of enzyme activity than would be expected from protein turnover alone. nih.govresearchgate.net Further research is needed to quantify the in vivo relevance of this reversal mechanism for esomeprazole.
| Proton Pump Inhibitor | Cysteine Binding Sites on H+/K+-ATPase | Reference |
|---|---|---|
| Omeprazole/Esomeprazole | Cys813, Cys892 | nih.govwikipedia.org |
| Lansoprazole | Cys321, Cys813 | nih.govwikipedia.org |
| Pantoprazole | Cys813, Cys822 | nih.govwikipedia.org |
| Rabeprazole | Cys321, Cys813, Cys892 | wikipedia.org |
Innovations in Controlled Release Formulation Science
Due to its instability in acidic environments, esomeprazole formulations must be designed to protect the active ingredient from degradation in the stomach and ensure its release and absorption in the intestine. iajps.commdpi.com Controlled-release formulations are central to achieving this goal and improving the drug's bioavailability. ijraps.inasiapharmaceutics.infowisdomlib.org
Future research in formulation science is focused on creating more advanced and efficient drug delivery systems. pnrjournal.com
Novel Polymer Systems : Research is ongoing to develop and evaluate various polymers for enteric coating and controlled release. ijraps.in Polymethacrylates, such as different grades of Eudragit (e.g., L100, S100, RSPO), are commonly used to create pH-sensitive coatings that dissolve only at the higher pH of the small intestine. mdpi.comijraps.inpnrjournal.com The development of new polymers or polymer blends could offer more precise control over the drug release profile.
Multiparticulate Systems : Orally disintegrating tablets (ODTs) containing enteric-coated multiparticulates (pellets or granules) are an area of innovation. mdpi.com This approach combines the convenience of a fast-dissolving tablet with the necessary protection of the acid-labile drug, improving patient compliance without compromising efficacy. mdpi.compnrjournal.com
Bioavailability Enhancement : The ultimate goal of controlled-release formulations is to improve bioavailability by ensuring the drug bypasses the stomach's acidic environment. iajps.comwisdomlib.org Future studies will continue to optimize release kinetics to maximize absorption and therapeutic effect. asiapharmaceutics.info
Exploration of Non-Gastric Proton Pump Inhibition Mechanisms
While the primary target of esomeprazole is the gastric H+/K+-ATPase, proton pumps are not exclusive to parietal cells. Vacuolar-type H+-ATPases (V-ATPases) are present in various cells throughout the body and play roles in processes like bone resorption and cancer cell acid efflux. wikipedia.org There is growing interest in understanding the potential "off-target" effects of PPIs on these non-gastric proton pumps.
Research in this domain could uncover new therapeutic applications or explain certain side effects. Areas for future exploration include:
V-ATPase Inhibition : Investigating the extent to which esomeprazole and other PPIs can inhibit V-ATPases in different cell types, such as cancer cells, could open up applications in oncology. wikipedia.org
Enzyme Inhibition Beyond Proton Pumps : Studies have shown that PPIs may inhibit other enzymes, such as dimethylarginine dimethylaminohydrolase (DDAH), which is involved in cardiovascular health. drugbank.com Further research is needed to elucidate the mechanisms and clinical significance of these interactions.
Impact on Cellular Processes : By potentially altering the pH of intracellular compartments, non-gastric proton pump inhibition could have wide-ranging effects on cellular functions that merit deeper investigation.
Computational and In Silico Modeling for Drug Design and Interactions
Computational and in silico modeling are powerful tools in modern drug development, enabling researchers to predict drug behavior, understand interactions, and design new molecules with improved properties. hep.com.cnnih.gov
For esomeprazole and future PPIs, these models are being used to:
Predict Pharmacokinetics (PK) : Physiologically-based pharmacokinetic (PBPK) models are being developed to simulate the absorption, distribution, metabolism, and excretion of esomeprazole. researchgate.net These models can account for the influence of genetic factors, such as CYP2C19 polymorphisms, which play a significant role in esomeprazole metabolism, and can help predict drug exposure in different patient populations. researchgate.netnih.gov
Model Pharmacodynamics (PD) : Mechanism-based PD models can simulate the irreversible inhibition of the H+/K+-ATPase and the subsequent effect on gastric pH. researchgate.net These models help in understanding the quantitative relationship between drug concentration and therapeutic effect. researchgate.net
Design Novel PPIs : In silico design strategies are being employed to create new PPIs with potentially fewer adverse effects. hep.com.cnnih.gov By calculating properties like pKa values, researchers can design molecules that are activated under the desired acidic conditions but may have a lower propensity for off-target interactions. hep.com.cnnih.gov This approach provides a rational basis for developing the next generation of acid-suppressing drugs. karger.com
Q & A
Q. What validated analytical methods are recommended for quantifying esomeprazole potassium in pharmacokinetic studies?
To ensure accuracy, pharmacopeial guidelines recommend high-performance liquid chromatography (HPLC) with UV detection, using a C18 column and a mobile phase of phosphate buffer (pH 7.6) and acetonitrile (85:15). System suitability tests should include omeprazole-related compounds as reference standards to confirm specificity . Purity testing requires infrared spectroscopy and chromatographic retention time validation (8–10 minutes for purity; 4–5 minutes for routine analysis) .
Q. How should researchers design in vitro experiments to assess this compound’s stability under varying pH conditions?
Adopt a factorial design to test stability across physiological pH ranges (1.0–7.4). Use simulated gastric and intestinal fluids, with sampling intervals (0, 2, 4, 8, 24 hours) to measure degradation via HPLC. Include control groups with omeprazole to compare degradation kinetics. Data should be analyzed using ANOVA to identify pH-dependent stability thresholds .
Q. What systematic review strategies are effective for synthesizing safety data on this compound?
Follow PRISMA guidelines: search MEDLINE, EMBASE, and SCOPUS with keywords This compound, adverse effects, and clinical trials. Restrict languages to English, Spanish, and Portuguese. Use inclusion criteria (e.g., randomized controlled trials, cohort studies) and exclude case reports. Extract data into tables comparing adverse event rates, study designs, and population demographics .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across non-inferiority trials?
Apply sensitivity analysis to evaluate non-inferiority margins (e.g., 10% vs. 15%) and their impact on statistical significance. For example, in trials comparing TAK-438 (vonoprazan) to esomeprazole, use the Farrington-Manning test for non-inferiority and a score test for superiority. If interim analyses show significance, halt further non-inferiority testing to avoid type I errors . Meta-regression can adjust for covariates like baseline GERD severity .
Q. What methodologies address the limited accessibility of academic data in this compound research?
Leverage the EU’s proposed Common Data Platform on Chemicals to aggregate peer-reviewed studies and grey literature. Use structured queries (e.g., FAIR principles) to retrieve data on pharmacokinetics, toxicity, and clinical outcomes. Document search processes rigorously, as required by REACH regulations, to ensure compliance with “one substance, one assessment” standards .
Q. How should mechanistic studies evaluate this compound’s interaction with CYP2C19 polymorphisms?
Design a genotype-stratified trial: enroll participants categorized as CYP2C19 poor, intermediate, or extensive metabolizers. Measure plasma concentrations via LC-MS/MS at steady state. Use nonlinear mixed-effects modeling (NONMEM) to quantify metabolic ratios and AUC differences. Compare outcomes (e.g., acid suppression efficacy) using Kruskal-Wallis tests .
Q. What statistical approaches are optimal for analyzing small-sample pharmacodynamic studies of this compound?
Employ Bayesian hierarchical models to borrow strength from historical data (e.g., prior omeprazole studies). Use bootstrapping to estimate confidence intervals for effect sizes. For dose-response relationships, apply Emax models with Markov chain Monte Carlo (MCMC) sampling to handle uncertainty .
Methodological Notes
- Data Contradiction Analysis : Use Cochrane’s Q-test to assess heterogeneity in meta-analyses. If significant (p < 0.10), perform subgroup analyses by study design or population .
- Experimental Design : For bioavailability studies, crossover designs with washout periods ≥7 days reduce intra-subject variability .
- Literature Review : Prioritize recent studies (post-2018) due to evolving regulatory standards on proton pump inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
